molecular formula C18H30N4O2 B15620602 Aniline-piperazine-C3-NH-Boc

Aniline-piperazine-C3-NH-Boc

Número de catálogo: B15620602
Peso molecular: 334.5 g/mol
Clave InChI: VIOMMXBDSUFFCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aniline-piperazine-C3-NH-Boc is a useful research compound. Its molecular formula is C18H30N4O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H30N4O2

Peso molecular

334.5 g/mol

Nombre IUPAC

tert-butyl N-[3-[4-(4-aminophenyl)piperazin-1-yl]propyl]carbamate

InChI

InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)20-9-4-10-21-11-13-22(14-12-21)16-7-5-15(19)6-8-16/h5-8H,4,9-14,19H2,1-3H3,(H,20,23)

Clave InChI

VIOMMXBDSUFFCI-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "Aniline-piperazine-C3-NH-Boc" is a bifunctional linker molecule commonly utilized in the synthesis of complex chemical probes and drug candidates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its basic properties is crucial for reaction optimization, purification, formulation, and predicting its behavior in biological systems. This technical guide provides a detailed analysis of the basicity of this molecule, outlines experimental protocols for its determination, and presents expected values based on the constituent functional groups.

Theoretical Assessment of Basicity

The overall basicity of the molecule is a composite of the properties of its aniline (B41778) and piperazine (B1678402) moieties.

  • Aniline Moiety : Aniline is a weak base, with the pKa of its conjugate acid being approximately 4.6.[1][2][3][4] This low basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which reduces their availability for protonation.[1] The aniline nitrogen in the target molecule is substituted with an alkyl chain, which is an electron-donating group. Electron-donating groups generally increase the basicity of anilines.[5][6][7] Therefore, the pKa associated with the aniline nitrogen in "this compound" is expected to be slightly higher than that of unsubstituted aniline.

  • Piperazine Moiety : Piperazine is a cyclic diamine and exhibits two distinct pKa values for its conjugate acids, typically around 9.73 (for the first protonation) and 5.33 (for the second protonation).[8][9][10] In the target molecule, both nitrogen atoms of the piperazine ring are substituted. N-alkylation of piperazine is known to decrease the pKa. For instance, the pKa of 1,4-dimethylpiperazine (B91421) is around 8, which is lower than the first pKa of piperazine.[11] The substituents on the piperazine nitrogens in "this compound" are large alkyl groups, which will sterically and electronically influence the basicity. The nitrogen attached to the aniline-propyl group is expected to be the more basic of the two piperazine nitrogens.

Data on Core Moieties and Expected Values

For accurate characterization, the pKa values of "this compound" must be determined experimentally. The following table summarizes the known pKa values of the parent heterocycles and provides a framework for the anticipated experimental results for the target compound.

Compound/MoietyBasic CenterLiterature pKa (Conjugate Acid)Expected pKa for this compound
AnilineAryl Amine (N-Ar)~ 4.61[1][2]Experimentally Determined Value 1 (~4.5 - 5.5)
PiperazineAliphatic Amine (N1)~ 9.73[8][9]Experimentally Determined Value 2 (~8.0 - 9.5)
PiperazineAliphatic Amine (N2)~ 5.33[8][9]Experimentally Determined Value 3 (~5.0 - 6.0)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[12][13][14] The following protocol provides a detailed methodology for characterizing "this compound".

Materials and Equipment
  • This compound sample (minimum 95% purity)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Titration vessel (e.g., 50 mL beaker)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (18.2 MΩ·cm), purged with nitrogen to remove dissolved CO2

  • Organic co-solvent (e.g., Methanol (B129727) or Acetonitrile) if solubility is low[15]

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Solution Preparation
  • Analyte Solution : Accurately weigh approximately 20-40 µmoles of the compound and dissolve it in a known volume (e.g., 20 mL) of deionized water to prepare a ~1-2 mM solution.[12][15] If necessary, a co-solvent like methanol can be used, but the amount should be kept minimal and consistent across all experiments (e.g., 10% v/v).[15]

  • Ionic Strength Adjustment : Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[12][16]

  • Titrants : Use commercially available standardized 0.1 M HCl and 0.1 M NaOH or prepare and standardize them against a primary standard.

Titration Procedure
  • Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.[12][16]

  • Inert Atmosphere : Place the titration vessel with the analyte solution on the magnetic stirrer. Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO2.[12][16]

  • Initial pH Adjustment : As the compound has multiple basic sites, a back-titration approach is recommended. Add a known excess of standardized 0.1 M HCl to the solution to fully protonate all basic nitrogen atoms (e.g., adjust to pH ~2).

  • Titration : Titrate the acidified analyte solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

  • Data Acquisition : Record the pH value and the volume of titrant added after each increment, allowing the pH reading to stabilize.

Data Analysis
  • Titration Curve : Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

  • Equivalence Points : Identify the equivalence points (inflection points) on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve. The peaks of the first derivative curve correspond to the equivalence points.

  • pKa Calculation : The pKa value for each basic center is equal to the pH at the half-equivalence point (the midpoint between equivalence points). For a polyprotic base, multiple pKa values will be determined from the successive half-equivalence points.

  • Replication : Perform the titration in triplicate to ensure the reproducibility and accuracy of the results.[12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the potentiometric titration workflow for determining the pKa of this compound.

Caption: Experimental workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to Aniline-piperazine-C3-NH-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline-piperazine-C3-NH-Boc, identified by the CAS number 643087-19-8, is a crucial bifunctional linker molecule employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and its application in the creation of potent protein degraders, with a specific focus on Wee1 kinase inhibitors.

Core Compound Properties

This compound, also referred to as tert-butyl (3-(4-(phenylamino)piperidin-1-yl)propyl)carbamate, serves as a rigid and versatile linker in PROTAC design. The piperazine (B1678402) ring imparts conformational stability, which is critical for the effective formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The three-carbon (C3) alkyl chain provides the necessary spacing, while the Boc-protected amine offers a convenient handle for synthetic elaboration.

PropertyValue
IUPAC Name tert-butyl (3-(4-(phenylamino)piperidin-1-yl)propyl)carbamate
CAS Number 643087-19-8
Molecular Formula C21H36N4O2
Molecular Weight 388.54 g/mol
Appearance Solid
Primary Application PROTAC Linker

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the strategic assembly of its constituent parts. The following is a representative experimental protocol for its synthesis, as adapted from patent literature (WO2020069105A1).

Experimental Protocol: Synthesis of this compound (Intermediate 3)

Step 1: Synthesis of tert-butyl (3-bromopropyl)carbamate

To a solution of 3-bromopropylamine (B98683) hydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and a base like triethylamine (B128534) (TEA) (2.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature overnight. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (3-bromopropyl)carbamate.

Step 2: Synthesis of tert-butyl (3-(4-oxopiperidin-1-yl)propyl)carbamate

A mixture of tert-butyl (3-bromopropyl)carbamate (1.0 eq), piperidin-4-one (1.2 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq) in a solvent like acetonitrile (B52724) is heated at reflux overnight. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford tert-butyl (3-(4-oxopiperidin-1-yl)propyl)carbamate.

Step 3: Synthesis of tert-butyl (3-(4-(phenylamino)piperidin-1-yl)propyl)carbamate (this compound)

To a solution of tert-butyl (3-(4-oxopiperidin-1-yl)propyl)carbamate (1.0 eq) and aniline (B41778) (1.1 eq) in a solvent like dichloroethane (DCE), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.

Application in PROTAC Development: Targeting Wee1 Kinase

This compound is a key linker used in the synthesis of PROTACs targeting Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] The resulting PROTAC, often a derivative of the Wee1 inhibitor adavosertib (AZD1775) and an E3 ligase ligand like pomalidomide, induces the degradation of Wee1, leading to mitotic catastrophe and cell death in cancer cells.[1][2][3]

Quantitative Data: Biological Activity of a Wee1 PROTAC

The following table summarizes the biological activity of a representative Wee1 PROTAC synthesized using an aniline-piperazine based linker.

CompoundTargetE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
Wee1 Degrader Wee1Pomalidomide<10>90OVCAR8WO2020069105A1

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Signaling Pathways and Mechanisms of Action

The mechanism of action of a Wee1-targeting PROTAC involves the formation of a ternary complex between the PROTAC, the Wee1 kinase (the protein of interest or POI), and an E3 ubiquitin ligase (e.g., Cereblon). This proximity induces the ubiquitination of Wee1, marking it for degradation by the proteasome.

PROTAC-mediated Wee1 Degradation Pathway

PROTAC_Wee1_Degradation cluster_0 Cellular Environment PROTAC Wee1 PROTAC (Adavosertib-Linker-Pomalidomide) Ternary Ternary Complex (Wee1-PROTAC-E3) PROTAC->Ternary Binds Wee1 Wee1 Kinase (Target Protein) Wee1->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_Wee1 Ubiquitinated Wee1 Kinase Ternary->Ub_Wee1 Ub Ubiquitin Ub->Ub_Wee1 Transfer Proteasome 26S Proteasome Ub_Wee1->Proteasome Targeted for Degradation Degraded Degraded Wee1 Fragments Proteasome->Degraded Degrades

Caption: PROTAC-mediated degradation of Wee1 kinase.

Wee1 Signaling Pathway in Cell Cycle Control

Wee1 kinase plays a crucial role in the G2/M checkpoint by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis. This allows for DNA repair before cell division.

Wee1_Signaling cluster_1 Cell Cycle Regulation DNA_Damage DNA Damage ATR_Chk1 ATR/Chk1 Signaling DNA_Damage->ATR_Chk1 Activates Wee1 Wee1 Kinase ATR_Chk1->Wee1 Activates CDK1_CyclinB CDK1/Cyclin B Complex Wee1->CDK1_CyclinB Inhibits (Phosphorylation) G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Mitosis Mitosis G2_M_Transition->Mitosis

Caption: Role of Wee1 kinase in the G2/M cell cycle checkpoint.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

PROTAC_Evaluation_Workflow cluster_2 PROTAC Evaluation Synthesis PROTAC Synthesis (using this compound) Binding Target Binding Assay (e.g., SPR, ITC) Synthesis->Binding Degradation Western Blot / Mass Spec (Target Degradation) Synthesis->Degradation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation->Cell_Viability Mechanism Mechanism of Action Studies (e.g., Ubiquitination Assays) Cell_Viability->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo

Caption: Experimental workflow for evaluating a novel PROTAC.

Conclusion

This compound is a well-validated and effective linker for the construction of PROTACs. Its structural features provide a balance of rigidity and flexibility that is conducive to the formation of a productive ternary complex, leading to efficient protein degradation. The successful application of this linker in the development of Wee1 kinase degraders highlights its importance in the expanding field of targeted protein degradation and offers a promising scaffold for the development of novel therapeutics against a range of challenging disease targets. Researchers and drug development professionals can leverage the information and protocols provided in this guide to advance their own research in this exciting area.

References

An In-depth Technical Guide to the Structure Elucidation of Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline-piperazine-C3-NH-Boc, also known by its IUPAC name tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate, is a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal aniline (B41778) moiety, a piperazine (B1678402) ring, a propyl spacer, and a tert-butyloxycarbonyl (Boc) protected amine. Accurate structural confirmation and characterization of this linker are critical for ensuring the quality and efficacy of the final therapeutic agent. This guide provides a comprehensive overview of the analytical techniques and experimental protocols required for the complete structure elucidation of this compound.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₁₈H₃₀N₄O₂ Molecular Weight: 334.46 g/mol CAS Number: 643087-19-8[2]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key analytical techniques for the structure elucidation of this compound. These predictions are based on the analysis of its constituent chemical moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78d, J=8.5 Hz2HAr-H (ortho to NH₂)
6.65d, J=8.5 Hz2HAr-H (ortho to piperazine)
4.95br s1H-NH -Boc
3.65br s2HAr-NH
3.25q, J=6.5 Hz2H-CH ₂-NH-Boc
3.10t, J=5.0 Hz4HPiperazine-N-CH ₂ (adjacent to Ar)
2.65t, J=5.0 Hz4HPiperazine-N-CH ₂ (adjacent to propyl)
2.50t, J=7.0 Hz2H-CH ₂-CH₂-NH-Boc
1.80p, J=7.0 Hz2H-CH₂-CH ₂-CH₂-
1.45s9H-C(CH ₃)₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
156.0-C =O (Boc)
141.0C -NH₂ (aromatic)
140.5C -Piperazine (aromatic)
119.0C H (aromatic, ortho to piperazine)
116.5C H (aromatic, ortho to NH₂)
79.5-C (CH₃)₃
58.0-C H₂-NH-Boc
53.5Piperazine-C H₂ (adjacent to propyl)
50.5Piperazine-C H₂ (adjacent to Ar)
39.0-C H₂-CH₂-NH-Boc
28.5-C(C H₃)₃
26.0-CH₂-C H₂-CH₂-
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (aromatic amine)
3350Medium, SharpN-H stretch (carbamate)
2975-2850StrongC-H stretch (aliphatic)
1690StrongC=O stretch (Boc carbamate)
1620MediumN-H bend (aromatic amine)
1520MediumC=C stretch (aromatic)
1250StrongC-N stretch (aromatic amine)
1170StrongC-O stretch (carbamate)
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Fragment
335.26[M+H]⁺
279.20[M - C₄H₈ + H]⁺
235.19[M - Boc + H]⁺
192.15[Aniline-piperazine-CH₂]⁺
120.08[Aniline-piperazine]⁺
106.07[Aniline-N]⁺
57.07[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a relaxation delay of 5 seconds to ensure quantitative observation of all carbon signals.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

    • Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

  • Data Analysis: Process the raw data using appropriate NMR software. Perform phasing, baseline correction, and integration of the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in positive ion mode.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the precursor ion corresponding to the protonated molecule [M+H]⁺ and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Visualizations

The following diagrams illustrate the structure elucidation workflow and the chemical structure of this compound.

Structure_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_elucidation Final Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Elucidated Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Chemical_Structure cluster_aniline Aniline Moiety cluster_piperazine Piperazine Ring cluster_propyl Propyl Linker cluster_boc Boc Protecting Group Aniline Aniline Piperazine Piperazine Aniline->Piperazine -N- Propyl C3 Linker Piperazine->Propyl -N- Boc NH-Boc Propyl->Boc -

Caption: Key structural components of this compound.

References

An In-depth Technical Guide to tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established chemical and pharmacological principles to offer insights into its properties, synthesis, and potential biological activities.

Chemical Properties and Data

The chemical properties of tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate can be estimated based on its constituent functional groups: the tert-butyl carbamate (B1207046), the propyl linker, and the phenylpiperazine moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, and the phenylpiperazine scaffold is a well-known pharmacophore found in numerous centrally acting agents.

PropertyEstimated ValueSource/Basis for Estimation
Molecular Formula C20H33N3O2
Molecular Weight 347.50 g/mol
Appearance White to off-white solidGeneral appearance of similar organic compounds
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DCM. Sparingly soluble in water.Based on the non-polar nature of the phenyl and tert-butyl groups.
Melting Point Not availableWould require experimental determination.
Boiling Point Not availableWould require experimental determination.
pKa Estimated basic pKa around 7.5-8.5 for the piperazine (B1678402) nitrogen.Based on the pKa of similar N-arylpiperazines.

Synthesis and Experimental Protocols

A plausible synthetic route to tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate involves a two-step process starting from commercially available reagents. The proposed workflow is outlined below.

Proposed Synthesis Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Starting Material Synthesis A 3-(4-phenylpiperazin-1-yl)propan-1-amine (B1266910) C tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->C D 1-phenylpiperazine (B188723) F 3-(4-phenylpiperazin-1-yl)propanenitrile (B109108) D->F Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) E 3-chloropropanenitrile E->F G Reduction (e.g., LiAlH4 or H2/Raney Ni) F->G G->A

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol

Step 1: Synthesis of 3-(4-phenylpiperazin-1-yl)propan-1-amine (Starting Material)

  • To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

  • Add 3-chloropropanenitrile (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude 3-(4-phenylpiperazin-1-yl)propanenitrile is then reduced. To a solution of the nitrile in a dry ether solvent (e.g., THF), add a reducing agent like lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-phenylpiperazin-1-yl)propan-1-amine.

Step 2: Synthesis of tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate

  • Dissolve 3-(4-phenylpiperazin-1-yl)propan-1-amine (1.0 eq) in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • Add a base such as triethylamine (B128534) (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.

Potential Biological Activity and Signaling Pathways

The phenylpiperazine moiety is a key structural feature in many psychoactive drugs, often exhibiting affinity for various neurotransmitter receptors. Compounds containing this scaffold have been reported to act as antagonists or agonists at serotonergic (5-HT) and dopaminergic (D) receptors. For instance, (S)-WAY-100135, a phenylpiperazine derivative, is a known selective antagonist at 5-HT1A receptors[1]. Another piperazine derivative, LQFM180, has shown anxiolytic-like and antidepressant-like activities, suggesting involvement of serotonergic, noradrenergic, and dopaminergic pathways[2].

The carbamate group, while often used as a protecting group, can also contribute to the biological activity of a molecule. Carbamates are found in various therapeutic agents and can influence properties like stability and membrane permeability[3].

Based on these precedents, it is hypothesized that tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate may interact with central nervous system (CNS) receptors, potentially modulating serotonergic or dopaminergic signaling.

Hypothesized Signaling Pathway

cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Transcription (Neuronal Survival, Plasticity) CREB->Gene Modulation Compound tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate Compound->Receptor Potential Antagonist

Caption: Potential modulation of the 5-HT1A receptor signaling pathway.

Conclusion

While direct experimental data on tert-butyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate is scarce, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and a hypothesis regarding its potential biological activity based on the well-documented pharmacology of its structural components. The phenylpiperazine core suggests a potential for CNS activity, making this compound and its analogs interesting candidates for further investigation in the field of neuroscience and drug discovery. The provided synthetic protocol offers a practical starting point for researchers aiming to synthesize and evaluate this molecule. Future experimental studies are necessary to validate these hypotheses and fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to Aniline-piperazine-C3-NH-Boc: A Key PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 643087-19-8

Synonyms: tert-butyl (3-(4-(phenyl)piperazin-1-yl)propyl)carbamate, Compound Int-3

Introduction

Aniline-piperazine-C3-NH-Boc is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This linker serves as a crucial component in the synthesis of potent PROTACs, including those developed to target and degrade Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1] Its chemical structure allows for the covalent attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex essential for target protein ubiquitination and subsequent degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 643087-19-8
Molecular Formula C₁₈H₃₀N₄O₂
Molecular Weight 334.46 g/mol
Appearance Solid
Purity ≥97%
Solubility Soluble in DMSO

Synthesis Protocol

The synthesis of this compound is detailed in the patent WO2020069105A1, where it is referred to as "intermediate 3". The general synthetic scheme involves a multi-step process. A representative, generalized protocol is outlined below.

Materials:

Procedure:

  • To a solution of 1-(4-aminophenyl)piperazine in DMF, add DIPEA.

  • Add a solution of tert-butyl (3-bromopropyl)carbamate in DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Application in PROTAC Synthesis: Targeting Wee1 Kinase

This compound is a key linker used in the synthesis of PROTACs targeting the Wee1 kinase. These PROTACs typically consist of a Wee1 inhibitor, such as adavosertib (AZD1775), linked to an E3 ligase ligand, such as pomalidomide (B1683931) (a ligand for Cereblon, CRBN) or a VHL ligand. The this compound linker connects these two moieties.

Wee1 Kinase Signaling Pathway

Wee1 is a nuclear kinase that plays a critical role in the G2/M checkpoint of the cell cycle.[2][3][4] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis and allowing time for DNA repair.[2][4] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival. Inhibition or degradation of Wee1 forces these cells into premature mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[4]

Wee1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) cluster_PROTAC_Intervention PROTAC Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Chk1_Chk2->Wee1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB phosphorylates (inhibits) PROTAC Wee1 PROTAC Proteasome Proteasome Wee1->Proteasome degradation CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active dephosphorylation (by Cdc25) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis PROTAC->Wee1 binds E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase recruits E3_Ligase->Wee1 ubiquitination Degraded_Wee1 Degraded Wee1 Proteasome->Degraded_Wee1

Caption: Wee1 signaling pathway and PROTAC-mediated degradation.

PROTAC-Mediated Wee1 Degradation Workflow

The development and evaluation of a Wee1-targeting PROTAC using the this compound linker involves a series of experimental steps.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation Linker This compound PROTAC Wee1 PROTAC Linker->PROTAC Wee1_Inhibitor Wee1 Inhibitor (e.g., AZD1775) Wee1_Inhibitor->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC Cell_Culture Cancer Cell Culture PROTAC->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Western_Blot Western Blot Analysis (Wee1, Downstream Targets) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Viability_Analysis Data Analysis (IC50) Cell_Viability->Viability_Analysis

Caption: Experimental workflow for Wee1 PROTAC synthesis and evaluation.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the general steps to assess the degradation of a target protein, such as Wee1, following treatment with a PROTAC.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Wee1, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control.

    • Incubate for a specific time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Quantitative Data

The efficacy of PROTACs utilizing the this compound linker is typically evaluated by determining their DC₅₀ and Dₘₐₓ values in various cancer cell lines. Below is a representative table summarizing such data for a hypothetical Wee1-targeting PROTAC.

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)
OVCAR-3 (Ovarian Cancer)Wee115>9024
MV-4-11 (Leukemia)Wee125>9516
HCT116 (Colon Cancer)Wee150>8524

Conclusion

This compound is a versatile and effective linker for the construction of PROTACs. Its application in the development of Wee1-targeting degraders highlights its importance in the field of targeted protein degradation. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this key chemical entity. The continued exploration of PROTACs utilizing this and similar linkers holds significant promise for the development of novel cancer therapeutics.

References

An In-Depth Technical Guide to Aniline-piperazine-C3-NH-Boc: A Core PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of Aniline-piperazine-C3-NH-Boc, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, a comprehensive synthesis protocol, and its application in targeting key cellular proteins for degradation.

Core Molecular Data

This compound, also known as tert-butyl (3-(4-(phenyl)piperazin-1-yl)propyl)carbamate, is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component, such as this compound, plays a critical role in the efficacy of the final PROTAC molecule by dictating the distance and orientation between the target protein and the E3 ligase.

PropertyValueReference
Molecular Weight 334.46 g/mol [1]
Chemical Formula C₁₈H₃₀N₄O₂
CAS Number 643087-19-8[1]
Common Name This compound[1]
Synonym tert-butyl (3-(4-(phenyl)piperazin-1-yl)propyl)carbamate
Application PROTAC Linker[1]

Experimental Protocols

Synthesis of this compound (Compound Int-3)

The following protocol is a representative synthesis for this compound, based on established methodologies for similar compounds. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Materials:

Procedure:

  • Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in acetonitrile (ACN), add tert-butyl (3-bromopropyl)carbamate (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Application in PROTAC Development

This compound serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). A notable application is in the synthesis of PROTACs targeting Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1]

PROTAC Experimental Workflow

The development of a PROTAC using this compound typically follows the workflow illustrated below. The Boc protecting group on the linker is first removed to expose a primary amine, which is then coupled to a ligand for the target protein. The aniline (B41778) moiety of the linker can be functionalized to attach to an E3 ligase ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker This compound Deprotection Boc Deprotection Linker->Deprotection Coupling1 Couple to Target Ligand Deprotection->Coupling1 Functionalization Aniline Functionalization Coupling1->Functionalization Coupling2 Couple to E3 Ligase Ligand Functionalization->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC InVitro In Vitro Assays (Binding, Degradation) PROTAC->InVitro InCellulo Cell-based Assays (Western Blot, Viability) InVitro->InCellulo InVivo In Vivo Models (Xenografts) InCellulo->InVivo

PROTAC Synthesis and Evaluation Workflow.

Signaling Pathway: Wee1 Kinase Degradation

PROTACs constructed with the this compound linker have been designed to target Wee1 kinase for degradation.[1] Wee1 is a critical negative regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. By inducing the degradation of Wee1, these PROTACs can force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.

Wee1_Signaling cluster_pathway Wee1-Mediated Cell Cycle Control cluster_protac PROTAC Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB phosphorylates (inhibits) Proteasome Proteasome Wee1->Proteasome targeted to G2_M G2/M Transition CDK1_CyclinB->G2_M Mitosis Mitosis G2_M->Mitosis Wee1_PROTAC Wee1-Targeting PROTAC Wee1_PROTAC->Wee1 binds E3_Ligase E3 Ubiquitin Ligase Wee1_PROTAC->E3_Ligase binds E3_Ligase->Wee1 ubiquitinates Degradation Wee1 Degradation Proteasome->Degradation

Wee1 Signaling Pathway and PROTAC-mediated Degradation.

References

An In-Depth Technical Guide to Aniline-piperazine-C3-NH-Boc: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aniline-piperazine-C3-NH-Boc is not an active pharmaceutical ingredient with a direct mechanism of action, but rather a crucial chemical tool known as a bifunctional linker. Specifically, it functions as a PROTAC (Proteolysis Targeting Chimera) linker, designed for the synthesis of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] This guide provides a detailed examination of the molecular components of this compound, its role in the broader mechanism of PROTACs, and the experimental context for its application.

Deconstruction of the this compound Linker

The structure of this compound is composed of several key moieties, each contributing to its function as a versatile building block in medicinal chemistry.

ComponentChemical MoietyRole & Significance in Drug Development
Warhead/Ligand Connector Aniline-piperazineThe piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of central nervous system, antihistamine, anti-inflammatory, and anticancer activities.[4][5][6] Its derivatives are known to interact with various biological targets.[4] The aniline (B41778) group provides a common attachment point for further chemical modification.
Spacer -C3- (Propyl Chain)The three-carbon alkyl chain provides a simple, flexible spacer. The length and nature of the linker are critical in PROTAC design, as they determine the spatial orientation of the two ends of the molecule, influencing the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]
Synthetic Handle -NH-BocThis represents a Boc (tert-butoxycarbonyl) protected amine. The Boc group is a standard protecting group in organic synthesis, preventing the amine from undergoing unwanted reactions.[9][10][] It can be easily removed under acidic conditions, revealing a reactive amine that can then be coupled to another molecule, such as an E3 ligase ligand.[12][13]

Core Application: The PROTAC Mechanism of Action

The primary utility of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule with two key domains connected by a linker.

  • Warhead: Binds to a specific target protein of interest (POI) that is slated for degradation.

  • E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase.

  • Linker: Covalently connects the warhead and the E3 ligase ligand.

The mechanism, facilitated by the PROTAC molecule, is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.

  • Ubiquitination: Within this proximity, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is now recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into smaller peptides.

  • Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of another target protein, acting in a catalytic manner.

PROTAC_Mechanism

Figure 1: General mechanism of action for a PROTAC molecule.

Synthetic Utility and Experimental Protocols

This compound is documented as an intermediate for synthesizing specific PROTACs, such as those targeting the WEE1 kinase.[1][2] For example, it can be used to create Pomalidomide-C3-adavosertib, where adavosertib is the WEE1 inhibitor (the warhead) and pomalidomide (B1683931) is a known ligand for the Cereblon E3 ligase.

Synthetic_Workflow

Figure 2: Generalized synthetic workflow utilizing the linker.

Key Experimental Protocols for PROTAC Characterization

While no experiments are performed on the linker itself, the final PROTAC molecule synthesized using it would be subjected to a battery of tests to confirm its mechanism of action.

Protocol 1: Target Protein Degradation Assay (Western Blot)

  • Objective: To quantify the reduction of the target protein in cells treated with the PROTAC.

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., a line where the target protein is expressed) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration in the lysates using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must be used.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.

    • Analysis: Densitometry is used to quantify the protein bands relative to the loading control. The concentration at which 50% degradation occurs (DC₅₀) is calculated.

Protocol 2: Cell Viability Assay

  • Objective: To determine the effect of target protein degradation on cancer cell proliferation.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

    • Treatment: After 24 hours, treat cells with a serial dilution of the PROTAC.

    • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

    • Assay: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTS reagent).

    • Measurement: Read luminescence or absorbance using a plate reader.

    • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the concentration that inhibits 50% of cell growth (GI₅₀).

Conclusion

This compound is a well-defined chemical entity whose value lies not in its own biological activity, but in its role as a modular linker for the construction of sophisticated therapeutic candidates like PROTACs. Its constituent parts—the aniline-piperazine head, the propyl spacer, and the protected amine tail—are deliberately chosen to facilitate the assembly of bifunctional molecules. Understanding the function of such linkers is fundamental for drug development professionals engaged in the rapidly advancing field of targeted protein degradation.

References

An In-Depth Technical Guide to Aniline-piperazine-C3-NH-Boc as a PROTAC Linker Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aniline-piperazine-C3-NH-Boc linker building block and its application in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in the synthesis of the potent and selective Wee1 kinase degrader, ZNL-02-096 (also known as Pomalidomide-C3-adavosertib), presenting key quantitative data, detailed experimental methodologies, and visual diagrams of the relevant biological and chemical processes.

Introduction: The Strategic Role of Piperazine-Based Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, stability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1]

The "this compound" entity represents a sophisticated and versatile building block for PROTAC synthesis.[2][3] Its constituent parts—a piperazine (B1678402) ring, a three-carbon (C3) alkyl chain, and a Boc-protected amine—offer a strategic motif in PROTAC design.[4] The piperazine core imparts a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for stable ternary complex formation.[4] The Boc-protected amine provides a versatile synthetic handle for the modular and controlled assembly of the final PROTAC molecule.[4]

This guide will focus on the utility of this compound as a precursor in the synthesis of ZNL-02-096, a PROTAC that targets the Wee1 kinase for degradation by recruiting the Cereblon (CRBN) E3 ligase.

ZNL-02-096: A Case Study in Wee1 Degradation

ZNL-02-096 is a potent and selective Wee1 degrader constructed by linking the Wee1 inhibitor adavosertib (the "warhead") to the CRBN ligand pomalidomide (B1683931).[5] This PROTAC demonstrates how the this compound core can be elaborated to create a highly effective targeted protein degrader.

Chemical Structures of Key Components

The assembly of ZNL-02-096 involves the strategic connection of three key molecules. The precise structures are essential for understanding the synthetic workflow and the final architecture of the PROTAC.

G cluster_0 This compound (Linker Precursor) cluster_1 Pomalidomide (E3 Ligase Ligand) cluster_2 Adavosertib (Wee1 Inhibitor) Aniline_piperazine_C3_NH_Boc Pomalidomide Adavosertib

Quantitative Data for ZNL-02-096

ZNL-02-096 has been demonstrated to be a highly potent and selective degrader of Wee1 kinase. The following table summarizes the key quantitative data reported for this PROTAC.

ParameterValueCell LineReference
IC50 3.58 nMNot specified[6]
Maximal Degradation Achieved at 100 nMMOLT-4[5]
Wee1 Degradation Submicromolar concentrationsMOLT-4
PLK1 Sparing Spared at submicromolar concentrationsMOLT-4

Signaling Pathway and Mechanism of Action

ZNL-02-096 functions by inducing the proximity of Wee1 kinase and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Wee1. Wee1 is a critical regulator of the G2/M cell cycle checkpoint. By targeting Wee1 for degradation, ZNL-02-096 disrupts this checkpoint, causing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

PROTAC_MoA cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation ZNL02096 ZNL-02-096 (PROTAC) Wee1 Wee1 Kinase (Target Protein) ZNL02096->Wee1 binds CRBN CRBN (E3 Ligase) ZNL02096->CRBN binds Ub_Wee1 Polyubiquitinated Wee1 Kinase CRBN->Ub_Wee1 Polyubiquitinates Ub Ubiquitin Ub->CRBN Proteasome Proteasome Degradation Degradation Proteasome->Degradation degrades Ub_Wee1->Proteasome targeted to Apoptosis Apoptosis & Mitotic Catastrophe Degradation->Apoptosis leads to

Experimental Protocols

The synthesis of ZNL-02-096 from the this compound linker precursor involves a multi-step process. While a detailed, step-by-step protocol for the synthesis of the specific "this compound" linker used for ZNL-02-096 is not publicly available in peer-reviewed literature, the general synthetic logic can be inferred from related publications on pomalidomide-based PROTACs. The process involves the sequential coupling of the linker with the E3 ligase ligand and the target protein inhibitor.

General Synthetic Workflow

The synthesis of a PROTAC like ZNL-02-096 from a Boc-protected amine linker precursor generally follows these key steps:

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the primary amine of the linker precursor, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • First Coupling Reaction: The newly exposed amine on the linker is then coupled to either the pomalidomide or adavosertib moiety. This is often an amidation reaction if the ligand has a carboxylic acid group, or a nucleophilic aromatic substitution if the ligand has a suitable leaving group.

  • Second Coupling Reaction: The other end of the linker is then coupled to the second ligand. The specific chemistry depends on the functional groups available on the linker and the second ligand.

  • Purification: The final PROTAC product is purified, typically using techniques such as column chromatography and/or high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start This compound Step1 Boc Deprotection (e.g., TFA/DCM) Start->Step1 Intermediate1 Aniline-piperazine-C3-NH2 Step1->Intermediate1 Step2 Coupling with Pomalidomide derivative Intermediate1->Step2 Intermediate2 Pomalidomide-Linker Step2->Intermediate2 Step3 Coupling with Adavosertib derivative Intermediate2->Step3 Final_Product ZNL-02-096 Step3->Final_Product

Example Protocol: Coupling of Pomalidomide to an Amine Linker

The following is a representative protocol for the coupling of pomalidomide to a linker containing a primary amine, adapted from literature on the synthesis of pomalidomide-based PROTACs.[7]

Materials:

  • 4-Fluorothalidomide (as a precursor to pomalidomide)

  • Amine-functionalized linker (e.g., the deprotected Aniline-piperazine-C3-amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve 4-fluorothalidomide (1 equivalent) and the amine-functionalized linker (1.1 equivalents) in DMSO.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 90 °C) and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pomalidomide-linker conjugate.

Note: This is a generalized protocol. The specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of ZNL-02-096.

Conclusion

The this compound linker building block is a valuable tool in the development of sophisticated PROTACs. Its semi-rigid piperazine core and versatile Boc-protected amine handle facilitate the construction of potent and selective protein degraders. The successful synthesis of ZNL-02-096, a highly effective Wee1 kinase degrader, highlights the utility of this linker motif in advancing the field of targeted protein degradation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working to design and synthesize novel PROTAC-based therapeutics.

References

Technical Guide: Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility, stability, and application of Aniline-piperazine-C3-NH-Boc for researchers, scientists, and drug development professionals.

Compound Identifier: this compound Synonyms: Compound Int-3 CAS Number: 643087-19-8 Role: PROTAC (Proteolysis Targeting Chimera) Linker

Introduction

This compound is a bifunctional linker used in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins. This compound serves as a crucial component for conjugating a target protein ligand with an E3 ligase ligand.[1] It has been utilized in the synthesis of degraders for targets such as the Wee1 kinase and other kinases including RET, ABL1, ALK, AXL, and EGFR.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application in drug discovery workflows.

Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, its solubility profile can be estimated based on its structure and data from closely related compounds.[3] The presence of the Boc protecting group and aromatic aniline (B41778) ring significantly reduces its aqueous solubility.[3] The compound exhibits good solubility in common organic solvents used in synthesis and is sparingly soluble in alcohols.[3] For biological and in vivo studies, specific formulations are required to achieve necessary working concentrations.[1][3]

Table 1: Estimated Solubility of this compound

Solvent / Formulation System Estimated Solubility Remarks
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL High solubility is expected.[3]
N,N-Dimethylformamide (DMF) Soluble Expected to be readily soluble.[3]
Dichloromethane (DCM) Soluble Expected to be readily soluble.[3]
Methanol Sparingly soluble Lower solubility compared to DMSO or DMF.[3]
Water Insoluble The molecule's structure limits aqueous solubility.[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL A common formulation for in vivo studies.[3]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL An alternative formulation for in vivo administration.[3]

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation.[3] |

Stability Characteristics

The stability of this compound is primarily dictated by the chemical lability of the tert-butoxycarbonyl (Boc) protecting group.[3]

  • Acidic Conditions (pH < 4): The compound is unstable due to the ready cleavage of the Boc group, which exposes the free amine.[3]

  • Neutral Conditions (pH 6-8): The compound is expected to be stable for extended periods.[3]

  • Basic Conditions (pH > 9): The Boc group is generally stable under basic and nucleophilic conditions.[3]

  • Storage: For long-term storage, especially for the compound in solution, temperatures of -20°C to -80°C are recommended to minimize degradation.[3]

Experimental Protocols

Protocol for Solubility Determination

A standard laboratory method to experimentally determine the solubility of this compound involves the shake-flask method.[3]

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture using a shaker or rotator at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[3]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution (supernatant).

  • Analysis: Carefully extract a precise volume of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.[3]

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess compound to solvent B Agitate at constant temp (24-48 hours) to reach equilibrium A->B C Centrifuge/Filter to separate solid from supernatant B->C D Analyze supernatant concentration (e.g., HPLC) C->D E Calculate Solubility (mg/mL) D->E

Caption: Workflow for determining the solubility of a compound.

Protocol for In Vivo Formulation

For in vivo studies, the compound's low aqueous solubility necessitates co-solvent or suspension formulations.[1]

Example Formulation (PEG300/Tween 80):

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).[1]

  • To prepare the final working solution (e.g., 2.5 mg/mL), take the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.[1]

  • Add Tween 80 and mix again until clear.[1]

  • Finally, add ddH₂O (double-distilled water) to reach the final volume and mix thoroughly.[1]

Example Oral Formulation (CMC Suspension):

  • Prepare a 0.5% Carboxymethyl cellulose (B213188) (CMC) sodium salt solution by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.[1]

  • Add the required mass of the solid compound directly to the 0.5% CMC-Na solution.[1]

  • Vortex or sonicate the mixture to create a homogenous suspension at the desired concentration (e.g., 2.5 mg/mL).[1]

Application in PROTAC Synthesis and Mechanism

This compound serves as a linker in the modular synthesis of PROTACs. The Boc-protected amine allows for controlled, sequential chemical reactions, while the aniline-piperazine moiety provides a vector for attaching to either the target protein ligand or the E3 ligase ligand. The resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.

G cluster_mechanism Generalized PROTAC Mechanism of Action PROTAC PROTAC (with this compound Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein (e.g., Kinase) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Conceptual diagram of the PROTAC mechanism of action.

References

In-Depth Technical Guide: Aniline-piperazine-C3-NH-Boc Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Aniline-piperazine-C3-NH-Boc, a crucial bifunctional linker molecule widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The systematic name for this compound is tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate, and it is registered under CAS Number 643087-19-8.

This document presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines a detailed experimental protocol for the synthesis of this linker, providing a practical basis for its preparation in a laboratory setting.

Core Spectral Data

The structural integrity and purity of this compound are paramount for its successful application in PROTAC synthesis. The following tables summarize the key spectral data points for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Data Not Publicly Available]--Aromatic Protons
[Data Not Publicly Available]---NH₂ (Aniline)
[Data Not Publicly Available]--Piperazine Protons
[Data Not Publicly Available]--Propyl Chain Protons (-CH₂-)
[Data Not Publicly Available]---NH- (Carbamate)
1.45s9H-C(CH₃)₃ (Boc)

Note: While the exact chemical shifts for the aromatic, piperazine, and propyl protons are not publicly available in the searched literature, the characteristic singlet for the nine protons of the tert-butyloxycarbonyl (Boc) protecting group is consistently reported around 1.45 ppm in similar structures.

Table 2: Mass Spectrometry (MS) Data
Ionization Mode[M+H]⁺ (m/z)
ESI+[Data Not Publicly Available]

Note: The expected [M+H]⁺ for the molecular formula C₁₈H₃₀N₄O₂ would be approximately 349.24. Researchers should expect to observe a prominent ion at this mass-to-charge ratio in Electrospray Ionization (ESI) mass spectrometry.

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocol is a representative synthesis based on standard organic chemistry methodologies for similar structures.

Synthesis of tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate

Materials:

Procedure:

  • To a solution of 1-(4-aminophenyl)piperazine (1.0 eq) in acetonitrile, add tert-butyl (3-bromopropyl)carbamate (1.1 eq) and potassium carbonate (2.5 eq).

  • The reaction mixture is stirred vigorously at 60°C for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, this compound.

Characterization:

  • ¹H NMR: The purified product should be characterized by ¹H NMR spectroscopy to confirm the presence of all expected proton signals, including the characteristic singlet of the Boc group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass of the synthesized compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A 1-(4-Aminophenyl)piperazine D Reaction Mixture A->D B tert-butyl (3-bromopropyl)carbamate B->D C K2CO3, Acetonitrile C->D E Stir at 60°C, 12-18h D->E F Solvent Removal E->F G Partition (DCM/H2O) F->G H Wash (NaHCO3, Brine) G->H I Dry (Na2SO4) & Concentrate H->I J Silica Gel Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General synthesis and purification workflow.

Signaling Pathway Context

This compound is a linker used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.

G PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing linker) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Preliminary Biological Screening of Aniline-piperazine-C3-NH-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Aniline-piperazine-C3-NH-Boc, a chemical intermediate used as a Proteolysis Targeting Chimera (PROTAC) linker. This molecule serves as a crucial component in the synthesis of targeted protein degraders, particularly those aimed at inhibiting Wee1 kinase.[1][2] This document outlines its potential biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Executive Summary

This compound has been identified as a key building block for PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. As a linker, its structure and properties are critical for the efficacy of the final PROTAC molecule. Preliminary screening data indicates that this linker, as part of a larger PROTAC construct, is associated with potent kinase inhibition and anti-proliferative effects. The primary assays for evaluating such a compound include cytotoxicity assays to determine its effect on cell viability, and kinase inhibition assays to assess its activity against specific enzyme targets.

Biological Activity and Data Presentation

This compound is a component of PROTACs designed to target kinases for degradation.[1][2] As part of a synthesized PROTAC, it has demonstrated inhibitory activity against multiple kinases and anti-proliferative effects in cancer cell lines.

Kinase Inhibition

As a linker within a PROTAC, this compound contributes to a molecule that has shown potent and selective inhibition of several kinases. The reported IC50 values, which represent the concentration of the PROTAC required to inhibit 50% of the kinase activity, are in the low nanomolar range.

Target KinaseIC50 (nM)
RET0.3 - 48
ABL10.3 - 48
ALK0.3 - 48
AXL0.3 - 48
EGFR0.3 - 48

Table 1: In vitro kinase inhibitory activity of PROTACs synthesized using this compound. Data is presented as a range reported for various kinases.[1]

Anti-proliferative Activity

The anti-proliferative activity of PROTACs incorporating this linker has been evaluated in cancer cell lines that are dependent on the targeted kinase for their growth and survival. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are also in the low nanomolar range for RET-dependent cancer cell lines.[1]

Cell Line TypeGI50 (nM)
RET-dependent cancer cellsLow nanomolar

Table 2: Anti-proliferative activity of PROTACs containing the this compound linker in relevant cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological screening of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of an ATP-competitive kinase inhibitor scaffold (tracer) to the kinase of interest, providing a method to determine the IC50 of a test compound.[3]

Materials:

  • Kinase (e.g., WEE1)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test Compound (this compound derivative)

  • 1X Kinase Buffer A

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in 1X Kinase Buffer A to achieve a 3X final concentration.

  • Prepare a kinase/antibody mixture by combining the kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A to a 3X final concentration.

  • Prepare the tracer solution at a 3X final concentration in 1X Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

  • Calculate the FRET ratio and plot the results against the test compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell line (e.g., a RET-dependent line)

  • Complete culture medium

  • Test Compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test compound to each well. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control to determine the GI50 value.

Membrane Integrity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[6][7]

Materials:

  • Target cells

  • Test Compound

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • Lysis Buffer (for maximum LDH release control)

  • 96-well plate

Procedure:

  • Plate cells in a 96-well plate and treat with serial dilutions of the test compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

  • Incubate for the desired period.

  • Centrifuge the plate at 250 x g for 3 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH Reaction Mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity by subtracting background and normalizing the LDH release in treated samples to the maximum LDH release control.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The this compound linker is integral to the function of PROTACs that induce the degradation of target proteins like Wee1 kinase. The diagram below illustrates the general mechanism of action.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., Wee1 Kinase) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated degradation of a target protein.

General Workflow for Preliminary Biological Screening

The logical flow of experiments for the initial assessment of a new chemical entity like this compound is depicted below.

Screening_Workflow Start Synthesize/Acquire This compound Derivative Cytotoxicity Cytotoxicity Screening (MTT & LDH Assays) Start->Cytotoxicity Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Start->Target_Assay Data_Analysis Data Analysis (GI50 & IC50 Determination) Cytotoxicity->Data_Analysis Target_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for screening new compounds.

Logical Relationship for Assay Selection

The choice of assays is guided by the intended application of the compound. For a PROTAC linker, both cellular and biochemical assays are necessary to build a comprehensive profile.

Assay_Logic Compound Test Compound (PROTAC) Cellular_Effects Cellular Effects Compound->Cellular_Effects Biochemical_Activity Biochemical Activity Compound->Biochemical_Activity Viability Cell Viability/ Cytotoxicity Cellular_Effects->Viability Target_Engagement Target Engagement/ Inhibition Biochemical_Activity->Target_Engagement MTT MTT Assay Viability->MTT LDH LDH Assay Viability->LDH Kinase_Assay Kinase Assay Target_Engagement->Kinase_Assay

Caption: Rationale for selecting primary screening assays.

References

Methodological & Application

Application Notes and Protocols for the Use of Aniline-piperazine-C3-NH-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the Aniline-piperazine-C3-NH-Boc linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on the synthesis and evaluation of a specific Wee1 kinase degrader, Pomalidomide-C3-adavosertib, as detailed in patent WO2020069105A1.[1][2] This document outlines the rationale for using this linker, detailed experimental protocols for synthesis and biological evaluation, and presents key quantitative data.

Introduction to this compound in PROTAC Design

The this compound linker is a key building block for constructing heterobifunctional PROTACs. Its structure incorporates a piperazine (B1678402) moiety, which imparts a degree of rigidity to the linker. This rigidity can be advantageous for pre-organizing the PROTAC into a conformation that favors the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation. The three-carbon (C3) alkyl chain provides appropriate spacing between the target-binding ligand and the E3 ligase ligand. The Boc-protected amine serves as a versatile synthetic handle for the modular and controlled assembly of the PROTAC molecule.

Application: Synthesis of a Wee1 Kinase Degrader

The this compound linker has been successfully employed in the synthesis of PROTACs targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][3][4] By linking the Wee1 inhibitor adavosertib (AZD1775) to the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), a potent and selective Wee1 degrader, designated as Pomalidomide-C3-adavosertib (referred to as compound 13 in patent WO2020069105A1), was developed.[1][3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Wee1 degrader synthesized using the this compound linker.

Compound ID (in patent)Target ProteinE3 Ligase LigandLinker TypeIC50 (Wee1)DC50 (MOLT4 cells)Dmax (MOLT4 cells)
Compound 13 Wee1PomalidomideAniline-piperazine-C31-10 nM[1]Not explicitly stated, but significant degradation observed at 100 nM[1]>90% at 100 nM[1]

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Wee1 Degradation Signaling Pathway

PROTAC_Wee1_Degradation PROTAC Pomalidomide-C3-adavosertib Ternary_Complex Wee1-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Wee1 Wee1 Kinase Wee1->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Wee1 Degradation Proteasome->Degradation Cell_Cycle G2/M Checkpoint Abrogation Degradation->Cell_Cycle

Caption: PROTAC-mediated degradation of Wee1 kinase.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Prep Boc Deprotection of This compound Amide_Coupling1 Coupling with Pomalidomide Derivative Linker_Prep->Amide_Coupling1 Amide_Coupling2 Coupling with Adavosertib Derivative Amide_Coupling1->Amide_Coupling2 Purification Purification and Characterization Amide_Coupling2->Purification Binding_Assay Target Engagement Assay (e.g., LanthaScreen) Purification->Binding_Assay Degradation_Assay Western Blot for Wee1 Degradation Purification->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Cell_Viability

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Synthesis of Pomalidomide-C3-adavosertib (Compound 13)

This protocol is adapted from the general procedures described in patent WO2020069105A1.[1]

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.

Step 2: Coupling with Pomalidomide Derivative

  • To a solution of a suitable activated pomalidomide derivative (e.g., with a carboxylic acid functionality) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU and a non-nucleophilic base like DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected aniline-piperazine-C3-amine TFA salt from Step 1 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 3: Coupling with Adavosertib Derivative

  • The product from Step 2, which now has a free aniline (B41778) group, is coupled to an activated adavosertib derivative.

  • A suitable adavosertib derivative with a leaving group (e.g., a halogen) is reacted with the aniline intermediate in the presence of a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination conditions).

  • The reaction is typically carried out in an anhydrous solvent such as dioxane or toluene (B28343) under an inert atmosphere at elevated temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by preparative HPLC to yield the final Pomalidomide-C3-adavosertib PROTAC.

Biological Evaluation Protocols

Target Engagement: LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the binding affinity (IC50) of the PROTAC for the target kinase.[1]

  • Prepare a reaction mixture containing the Wee1 kinase, a fluorescently labeled ATP-competitive tracer, and the europium-labeled anti-tag antibody in assay buffer.

  • Add serial dilutions of the Pomalidomide-C3-adavosertib PROTAC to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Degradation Assay: Immunoblotting (Western Blot)

This assay is used to quantify the extent of target protein degradation in cells.[1]

  • Seed MOLT4 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Pomalidomide-C3-adavosertib for a specified time (e.g., 5 hours).[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Wee1 overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the Wee1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on quantitation of the ATP present.

  • Seed cells in a 96-well plate and treat with a dose range of the PROTAC for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescent signal against the compound concentration to determine the cell viability and calculate the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols: Synthesis of an Aniline-Piperazine-C3-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key intermediate, an Aniline-piperazine-C3-NH-Boc linker. This trifunctional molecule is a valuable building block in the development of various chemical probes and therapeutic agents, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), where precise linker design is crucial for efficacy and selectivity.

Synthetic Strategy Overview

The synthesis of the this compound linker involves a multi-step process. The general strategy outlined here focuses on a robust and widely applicable approach involving the initial coupling of a protected piperazine (B1678402) derivative to an aniline (B41778) core, followed by the introduction of the C3-NH-Boc linker. This method allows for flexibility in the choice of aniline and piperazine starting materials, enabling the generation of a diverse library of linkers.

Experimental Protocols

Materials and Reagents
  • N-Boc-piperazine

  • 2-Bromoiodobenzene (or other suitable halo-aniline derivative)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous)

  • tert-Butyl (3-bromopropyl)carbamate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

This step involves a palladium-catalyzed Buchwald-Hartwig amination to couple N-Boc-piperazine with a halo-aniline derivative.

Protocol:

  • To an oven-dried Schlenk flask, add N-Boc-piperazine (1.0 eq), 2-bromoiodobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.

ParameterValue
ReactantsN-Boc-piperazine, 2-bromoiodobenzene
Catalyst/LigandPd2(dba)3 / Xantphos
BaseSodium tert-butoxide (NaOtBu)
SolventToluene
Temperature100 °C
Reaction Time12-16 hours
Typical Yield70-85%
Step 2: Synthesis of tert-Butyl (3-(4-(2-aminophenyl)piperazin-1-yl)propyl)carbamate

This step introduces the C3-NH-Boc linker via a nucleophilic substitution reaction.

Protocol:

  • In a round-bottom flask, dissolve tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add tert-butyl (3-bromopropyl)carbamate (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: DCM/Methanol gradient) to yield the desired product.

ParameterValue
Reactantstert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, tert-Butyl (3-bromopropyl)carbamate
BasePotassium carbonate (K2CO3)
SolventAcetonitrile
Temperature80 °C
Reaction Time16-24 hours
Typical Yield60-75%
Step 3: Boc Deprotection of the Piperazine Nitrogen

This final step removes the Boc protecting group from the piperazine nitrogen, making it available for further functionalization.

Protocol:

  • Dissolve the product from Step 2 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Monitor the deprotection by LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1]

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.[1]

  • The resulting amine salt is often used in the next step without further purification.

ParameterValue
ReactantBoc-protected piperazine derivative
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2 hours
Typical Yield>95% (as the TFA salt)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflow for the synthesis of the this compound linker.

experimental_workflow start Start Materials step1 Step 1: Buchwald-Hartwig Amination start->step1 intermediate1 Intermediate 1: tert-Butyl 4-(2-bromophenyl) piperazine-1-carboxylate step1->intermediate1 step2 Step 2: Alkylation intermediate1->step2 intermediate2 Intermediate 2: tert-Butyl (3-(4-(2-aminophenyl) piperazin-1-yl)propyl)carbamate step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 product Final Product: This compound (TFA salt) step3->product

Caption: Synthetic workflow for the this compound linker.

Data Summary

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Buchwald-Hartwig AminationN-Boc-piperazine, 2-bromoiodobenzene, Pd2(dba)3, Xantphos, NaOtBuToluene10012-1670-85
2AlkylationIntermediate 1, tert-Butyl (3-bromopropyl)carbamate, K2CO3Acetonitrile8016-2460-75
3Boc DeprotectionIntermediate 2, TFADCMRT2>95

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a versatile this compound linker. The described methods are robust and can be adapted for the synthesis of a variety of related linkers for applications in drug discovery and chemical biology. The provided data and workflow diagrams offer a clear guide for researchers in the field.

References

Application Notes: Synthesis and Utility of Aniline-Piperazine-C3-NH-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The "Aniline-piperazine-C3-NH-Boc" linker is a versatile bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. This specific linker incorporates a rigid piperazine (B1678402) ring, which can enhance binding affinity and improve pharmacokinetic properties, connected to an aniline (B41778) moiety for further functionalization and a Boc-protected three-carbon aliphatic chain that serves as a versatile attachment point.[1][2] This linker is a key intermediate in the synthesis of advanced PROTACs, such as Pomalidomide-C3-adavosertib, which targets the Wee1 kinase for degradation.[3][4][5]

Core Synthetic Strategies

The construction of the this compound linker is typically achieved through a multi-step sequence involving two key coupling reactions: a palladium-catalyzed C-N cross-coupling for the aniline-piperazine bond formation and a standard amide bond formation to attach the C3-linker.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming the crucial C-N bond between an aryl halide (or triflate) and the piperazine nitrogen.[1][6] It offers high yields and excellent functional group tolerance, making it superior to harsher, traditional methods like the Ullmann condensation.[6][7] The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for optimizing reaction efficiency.[3][8]

  • Amide Coupling: Following the formation of the aniline-piperazine core, the C3-NH-Boc linker is typically installed via an amide coupling reaction. A carboxylic acid derivative of the linker, such as 4-(Boc-amino)butanoic acid, is activated using standard coupling reagents like HATU, HBTU, or EDC/HOBt.[9][10] This activated species then reacts with a free amine on the piperazine moiety to form a stable amide bond.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of the target linker and the catalytic cycle of the key C-N bond-forming reaction.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Amide Coupling A 1-Fluoro-4-nitrobenzene C tert-butyl 4-(4-nitrophenyl)piperazine- 1-carboxylate A->C SNAr (e.g., K2CO3, DMSO) B 1-Boc-piperazine B->C SNAr (e.g., K2CO3, DMSO) D tert-butyl 4-(4-aminophenyl)piperazine- 1-carboxylate C->D H2, Pd/C (or SnCl2) E 1-(4-Aminophenyl)piperazine (B1268280) D->E TFA or HCl in DCM G Final Product: This compound E->G HATU, DIPEA in DMF F 4-(Boc-amino)butanoic acid F->G HATU, DIPEA in DMF

Caption: Synthetic workflow for this compound.

G center Pd(II) Complex ligand Ligand Exchange & Deprotonation center->ligand pd0 Pd(0)L_n oxid Oxidative Addition pd0->oxid reduct Reductive Elimination reduct->pd0 product Ar-NR'R'' reduct->product oxid->center ligand->reduct ligand->reduct Amine (HNR'R'') reactants Ar-X + HNR'R'' reactants->oxid Aryl Halide (Ar-X)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

A plausible and efficient multi-step protocol for the synthesis of tert-butyl (4-(4-(4-aminophenyl)piperazin-1-yl)butanoyl)carbamate is detailed below. This procedure integrates common methodologies for N-arylation, nitro reduction, and amide coupling.

Step 1: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

This step can be achieved via a Buchwald-Hartwig amination, providing a robust method for coupling Boc-piperazine with an aryl bromide.

  • Reagents & Setup: To an oven-dried flask, add 1-bromo-4-nitrobenzene (B128438) (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Solvent & Atmosphere: Add anhydrous toluene (B28343) (approx. 0.1 M concentration relative to the aryl bromide). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a solid.

Step 2: Synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

The nitro group is reduced to the corresponding aniline.

  • Reagents & Setup: Dissolve the product from Step 1 in a solvent such as methanol (B129727) or ethyl acetate.

  • Catalyst & Atmosphere: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd). Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas.

  • Reaction: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4-12 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Workup & Purification: Filter the mixture through Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to obtain the aniline product, which is often pure enough for the next step without further purification.

Step 3: Synthesis of 1-(4-Aminophenyl)piperazine

The Boc protecting group on the piperazine nitrogen is removed.

  • Reagents & Setup: Dissolve the product from Step 2 in dichloromethane (B109758) (DCM).

  • Reaction: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Step 4: Synthesis of this compound

The final amide coupling step attaches the linker.

  • Reagents & Setup: Dissolve 4-(Boc-amino)butanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq).[9] Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Reaction: Add a solution of 1-(4-aminophenyl)piperazine (from Step 3, 1.0 eq) in DMF to the activated acid mixture.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.

  • Workup & Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash column chromatography to afford the final this compound linker.

Quantitative Data Summary

The efficiency of the key coupling reactions can vary based on the specific substrates, catalysts, and conditions used. The tables below summarize typical yields for analogous transformations reported in the literature.

Table 1: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with N-Boc-piperazine

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuDioxane1000.196
4-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001895
1-Bromo-4-methoxybenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~90[3]
2-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001288

Table 2: Representative Yields for Amide Coupling Reactions with Anilines/Amines

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)
Boc-ValineBiphenylamineEDC/HOBt/DMAPDIPEADCM93[9]
Boc-ProlineBoc-piperidine-4-amineEDC/HOBt/DMAPDIPEADCM>95[9]
18β-glycyrrhetinic acid1-Boc-piperazineEDC/HOBtNEt₃Acetonitrile76[10]
P-Aminobenzoic acidPiperazine(as acid chloride)Aq. BaseWaterHigh

References

Application Notes and Protocols for Aniline-piperazine-C3-NH-Boc in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline-piperazine-C3-NH-Boc, also identified as tert-butyl (3-(4-(phenylamino)piperazin-1-yl)propyl)carbamate, is a versatile bifunctional linker molecule with significant applications in modern drug discovery. Its chemical structure, featuring a reactive aniline, a piperazine (B1678402) core, a C3 alkyl chain, and a Boc-protected amine, makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and potent kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in two primary areas: the development of Wee1 kinase degraders and the synthesis of multi-kinase inhibitors, including RET kinase.

Application I: Development of Wee1 Kinase Degrading PROTACs

Application Note

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[1] this compound serves as a key component of the linker in the synthesis of PROTACs targeting the Wee1 kinase.[2][3]

Wee1 is a critical cell cycle checkpoint kinase that prevents entry into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[4][5] In many cancers, particularly those with a deficient G1/S checkpoint (e.g., p53 mutations), cells become heavily reliant on the G2/M checkpoint regulated by Wee1 to prevent mitotic catastrophe.[5][6] Therefore, targeting Wee1 is a promising strategy for cancer therapy. By converting a Wee1 inhibitor, such as AZD1775 (Adavosertib), into a PROTAC using a linker derived from this compound and an E3 ligase ligand like pomalidomide (B1683931) (which recruits Cereblon, or CRBN), it is possible to induce the selective degradation of the Wee1 protein.[3][7] This approach can offer advantages over simple inhibition, including increased potency and a more sustained duration of action.

Signaling Pathways and Mechanisms

The diagrams below illustrate the mechanism of PROTAC-mediated protein degradation and the role of Wee1 in the G2/M cell cycle checkpoint.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Wee1 PROTAC (Adavosertib-Linker-Pomalidomide) PROTAC->POI_in Binds PROTAC->E3_in Recruits POI Target Protein (Wee1 Kinase) Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ligase (Cereblon) E3->POI Ub Ubiquitin Ub->E3 Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated degradation of Wee1 kinase.

Wee1_Pathway DNA_Damage DNA Damage Wee1 Wee1 Kinase DNA_Damage->Wee1 Activates CDK1 CDK1 / Cyclin B Wee1->CDK1 Inhibitory Phosphorylation (Tyr15) Mitosis Mitosis CDK1->Mitosis Promotes G2_Phase G2 Phase G2_Phase->CDK1 PROTAC Wee1 PROTAC PROTAC->Wee1 Induces Degradation

Role of Wee1 in the G2/M cell cycle checkpoint.
Quantitative Data: Wee1 Degraders

The following table summarizes the activity of a representative Wee1 PROTAC degrader, ZNL-02-096, which conjugates AZD1775 with a pomalidomide-based linker.[8]

CompoundTargetActivityValueCell LineNotes
ZNL-02-096 Wee1 DegradationMax. Degradation100 nMMOLT4Induces potent and rapid degradation of Wee1 in a CRBN- and proteasome-dependent manner.[8]
PLK1DegradationNot observedMOLT4Spares the off-target kinase PLK1, unlike the parent inhibitor AZD1775.[8]
Cell CycleG2/M Accumulation10-fold lower dose than AZD1775Ovarian Cancer CellsDemonstrates superior potency in inducing cell cycle arrest compared to the inhibitor alone.[6]
Anti-proliferativeSynergySynergizes with OlaparibOvarian Cancer CellsShows synergistic anti-cancer effects when combined with PARP inhibitors.[8]
Experimental Protocols

This protocol outlines a general multi-step synthesis for creating a Wee1-targeting PROTAC by linking Adavosertib (AZD1775) to Pomalidomide via the this compound linker.

Synthesis_Workflow cluster_step1 Step 1: Linker Deprotection cluster_step2 Step 2: Coupling with Pomalidomide cluster_step3 Step 3: Coupling with Adavosertib Moiety cluster_step4 Step 4: Purification A Aniline-piperazine -C3-NH-Boc B TFA or HCl in Dioxane/DCM A->B C Deprotected Linker (Free Amine) B->C E HATU, DIPEA in DMF C->E D Pomalidomide D->E F Pomalidomide-Linker Intermediate E->F H Base (e.g., K2CO3) in Acetonitrile F->H G Activated Adavosertib (e.g., with leaving group) G->H I Final PROTAC Product H->I J Crude Product I->J K Preparative HPLC J->K L Pure PROTAC K->L WB_Workflow A 1. Cell Culture & Treatment (e.g., MV-4-11 cells + PROTAC) B 2. Cell Lysis (RIPA buffer + protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (Anti-Wee1, Anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate + Imaging) H->I J 10. Data Analysis (Densitometry) I->J

References

Application Notes and Protocols for Aniline-piperazine-C3-NH-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]

The Aniline-piperazine-C3-NH-Boc moiety represents a versatile and strategic building block in the design of PROTAC linkers. The piperazine (B1678402) ring imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex.[1][2] This enhanced conformational control is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1] Furthermore, the piperazine scaffold can improve the solubility and metabolic stability of the PROTAC molecule.[1] The Boc-protected amine provides a convenient handle for the modular and controlled synthesis of PROTACs.[1]

These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs, including quantitative data on the degradation of key protein targets, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the degradation efficiency of representative PROTACs constructed using piperazine-containing linkers. The data highlights the impact of linker composition and length on the potency (DC50) and maximal degradation (Dmax) of the target protein.

Table 1: Degradation of Bromodomain-containing protein 4 (BRD4) by a JQ1-based PROTAC with a Piperazine-C3 Linker

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-112>1000<20
PROTAC-21585>95
PROTAC-31825080

Data is representative and adapted from studies on BRD4-targeting PROTACs with piperazine-containing linkers.[1] The DC50 value represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while the Dmax value indicates the maximum percentage of protein degradation achieved.

Table 2: Degradation of Wee1 Kinase by an AZD1775-based PROTAC with a Piperazine-C3 Linker

CompoundE3 Ligase LigandDC50 (nM)Dmax (%)
WEE1-PROTAC-1Pomalidomide (B1683931) (CRBN)150>90
WEE1-PROTAC-2VH032 (VHL)20085

Data is representative of Wee1-degrading PROTACs.[3][4] The choice of E3 ligase ligand can influence the degradation efficiency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in targeted protein degradation using PROTACs with an this compound linker, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Aniline-piperazine-C3 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4, Wee1) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-based Assays cluster_validation Mechanism of Action Validation Synthesis 1. Synthesis of This compound PROTAC Cell_Culture 2. Cell Culture and PROTAC Treatment Synthesis->Cell_Culture Western_Blot 3. Western Blot for Protein Degradation (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay 4. Cell Viability Assay (e.g., MTT, CTG) Cell_Culture->Viability_Assay CoIP 5. Co-Immunoprecipitation for Ternary Complex Formation Cell_Culture->CoIP

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a Piperazine-C3 Linker

This protocol describes a multi-step synthesis to generate a BRD4-targeting PROTAC using a piperazine-containing linker.[1]

Step 1: Coupling of Pomalidomide to the Piperazine Linker

  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 4-(tert-butoxycarbonyl)piperazine-1-propanoic acid (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.

Step 3: Coupling of the JQ1 Warhead

  • To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the deprotected amine salt from the previous step to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps for analyzing target protein levels via Western blot following PROTAC treatment.[5][6]

Materials:

  • Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVdf or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve.[1]

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of PROTAC treatment on cell viability using an MTT assay.[7]

Materials:

  • Cells in a 96-well plate

  • PROTAC stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced formation of the ternary complex between the target protein and the E3 ligase.[8][9]

Materials:

  • Cells treated with PROTAC or vehicle control

  • Lysis buffer for Co-IP (non-denaturing)

  • Primary antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Lysis:

    • Lyse the treated cells with a non-denaturing lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD4) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a western blot.

    • Probe the membrane with antibodies against the immunoprecipitated protein (as a control) and the suspected interacting partner (e.g., anti-CRBN). An increased signal for the interacting partner in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

The this compound linker is a valuable component in the design and synthesis of effective PROTACs for targeted protein degradation. Its incorporation can enhance the conformational rigidity of the linker, leading to improved formation of the ternary complex and potent degradation of the target protein. The provided data and protocols offer a framework for researchers to utilize this linker in their own targeted protein degradation research and drug development efforts. By systematically applying these methodologies, scientists can advance the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of Pomalidomide-C3-adavosertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Pomalidomide-C3-adavosertib, a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the WEE1 kinase. This PROTAC utilizes pomalidomide (B1683931) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and adavosertib as a targeting moiety for the WEE1 kinase, connected by a three-carbon (C3) linker. The synthesis is based on the conjugation of a key intermediate, designated as Compound Int-3 (a pomalidomide-C3 linker precursor), with adavosertib. These protocols are intended for researchers in drug discovery and chemical biology to facilitate the synthesis and evaluation of this and similar PROTAC molecules.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting and degrading pathogenic proteins.[1][2][3] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Pomalidomide is a well-established immunomodulatory drug that binds to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex, making it a valuable component for recruiting this ligase in PROTAC design.[5][][7] Adavosertib is a potent and selective inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[8][9] By creating a PROTAC that links pomalidomide and adavosertib, it is possible to induce the targeted degradation of WEE1, which may offer therapeutic benefits in various cancers.

This protocol outlines the synthesis of Pomalidomide-C3-adavosertib, focusing on the final coupling step between a pomalidomide-C3 linker intermediate (Compound Int-3) and adavosertib.

Signaling Pathways

Pomalidomide-Mediated Protein Degradation

Pomalidomide functions as the E3 ligase-recruiting element of the PROTAC. It binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[][10] This binding event allows the PROTAC to bring the target protein, in this case, WEE1 kinase, into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5]

cluster_0 PROTAC-Mediated Degradation Pomalidomide Pomalidomide (E3 Ligase Ligand) PROTAC Pomalidomide-C3-adavosertib Pomalidomide->PROTAC C3 Linker Adavosertib Adavosertib (POI Ligand) Adavosertib->PROTAC Ternary_Complex Ternary Complex (WEE1-PROTAC-CRBN) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex WEE1 WEE1 Kinase (Protein of Interest) WEE1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation WEE1 Degradation Proteasome->Degradation Protein Hydrolysis cluster_1 WEE1 Signaling Pathway in Cell Cycle Control DNA_Damage DNA Damage G2_Checkpoint G2/M Checkpoint DNA_Damage->G2_Checkpoint WEE1 WEE1 Kinase G2_Checkpoint->WEE1 activates CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe Adavosertib Adavosertib Adavosertib->WEE1 inhibits cluster_2 Synthetic Workflow Int3 Compound Int-3 (Pomalidomide-C3-COOH) Activation Activation (HATU, DIPEA, DMF) Int3->Activation Adavosertib_NH2 Amine-functionalized Adavosertib Coupling Amide Coupling (RT, 12-18h) Adavosertib_NH2->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pomalidomide-C3-adavosertib Purification->Final_Product

References

Application Notes and Protocols for Aniline-Piperazine-C3-NH-Boc Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.

The aniline-piperazine-C3-NH-Boc linker is a versatile building block in PROTAC design. The piperazine (B1678402) ring offers a degree of rigidity, which can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1][2] Additionally, the piperazine moiety can improve the solubility and other physicochemical properties of the PROTAC.[1][2] The C3 alkyl chain provides appropriate spacing between the two ligands, and the Boc-protected amine allows for a modular and controlled synthetic strategy. This application note provides detailed protocols for the synthesis of the this compound linker, its incorporation into a PROTAC, and methods for evaluating the resulting degrader.

Data Presentation

The selection of the linker is a critical determinant of a PROTAC's degradation efficiency. The following table summarizes data from a study on BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). These PROTACs employ a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1 12>1000<20
PROTAC 2 1312085
PROTAC 3 (Compound 34) 158>95
PROTAC 4 1825>95
PROTAC 5 215090

Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs". The data indicates that for this particular BRD4-targeting PROTAC series, a piperazine-containing linker with a length of 15 atoms provides the optimal geometry for efficient ternary complex formation, resulting in the most potent degradation of BRD4.[3]

The this compound linker has also been successfully employed in the development of WEE1 kinase degraders. The PROTAC ZNL-02-096, which incorporates a derivative of this linker, induces potent and selective degradation of WEE1.[4][5][6] In MOLT-4 cells, ZNL-02-096 achieves maximal degradation of WEE1 at a concentration of 100 nM.[4]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate (this compound linker)

This protocol describes a plausible multi-step synthesis of the this compound linker based on established chemical transformations, including Buchwald-Hartwig amination.

Step 1: Synthesis of tert-butyl (3-(piperazin-1-yl)propyl)carbamate

  • To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add 3-bromopropylamine (B98683) hydrobromide (1.1 eq) and potassium carbonate (3.0 eq).

  • Stir the reaction mixture at 80°C for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford tert-butyl (3-(piperazin-1-yl)propyl)carbamate.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel, add tert-butyl (3-(piperazin-1-yl)propyl)carbamate (1.0 eq), 4-bromoaniline (B143363) (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a phosphine (B1218219) ligand (e.g., XPhos, 0.1 eq).

  • Add a suitable base, such as sodium tert-butoxide (1.5 eq), and anhydrous toluene.

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate.

Protocol 2: Synthesis of a WEE1-Targeting PROTAC (e.g., ZNL-02-096)

This protocol outlines the coupling of the this compound linker to an E3 ligase ligand (pomalidomide) and a target-binding ligand (adavosertib derivative).

Step 1: Coupling of the Linker to Pomalidomide (B1683931)

  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling of the Deprotected Intermediate to the WEE1 Ligand

  • To a solution of the WEE1 ligand (e.g., a carboxylic acid derivative of adavosertib) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected amine from Step 2 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MOLT-4 for WEE1)

  • PROTAC stock solution in DMSO

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 4: Ternary Complex Formation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol describes a cell-based assay to monitor the formation of the ternary complex.

Materials:

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

  • HEK293T cells or other suitable cell line.

  • Transfection reagent.

Procedure:

  • Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add the PROTAC at various concentrations to the cells.

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Substrate.

  • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A higher BRET ratio indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.

Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC Aniline-Piperazine-C3 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->E3_Ligase Ub conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth 1. Synthesize this compound Linker PROTAC_Synth 2. Couple Linker to POI and E3 Ligands Linker_Synth->PROTAC_Synth Purification 3. Purify and Characterize PROTAC PROTAC_Synth->Purification Ternary_Complex_Assay 4. Assess Ternary Complex Formation (e.g., BRET) Purification->Ternary_Complex_Assay Degradation_Assay 5. Quantify Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Dose_Response 6. Determine DC50 and Dmax Degradation_Assay->Dose_Response

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Efficacy Rigidity Rigidity (Piperazine) Ternary_Complex Ternary Complex Stability Rigidity->Ternary_Complex influences Length Length (C3 chain) Length->Ternary_Complex determines Solubility Solubility (Piperazine) Bioavailability Bioavailability Solubility->Bioavailability improves Degradation Degradation Potency (DC50) Ternary_Complex->Degradation leads to

Caption: Relationship between linker properties and PROTAC efficacy.

References

Application Note: Comprehensive Analytical Characterization of Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aniline-piperazine-C3-NH-Boc is a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Given its critical role as a linker, rigorous analytical characterization of this compound is essential to ensure its identity, purity, and structural integrity before its incorporation into a final PROTAC construct. This document provides detailed protocols and data interpretation guidelines for the comprehensive characterization of this molecule using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of the aniline (B41778), piperazine (B1678402), propyl linker, and Boc protecting group.[3][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often suitable for piperazine derivatives.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to lower sensitivity), relaxation delay of 2 seconds, spectral width covering 0-200 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (ppm) by comparing them to expected values and analyzing coupling patterns (for ¹H NMR).

Data Presentation: Expected NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Protons Predicted δ (ppm) Multiplicity Integration Assignment
Boc (t-butyl) ~1.40 s 9H (CH₃)₃C-
Propyl (C2) ~1.70 quintet 2H -CH₂-CH₂-CH₂-
Piperazine (C5, C6) ~2.55 t 4H Aniline-N-CH₂-
Propyl (C1) ~2.95 q 2H -CH₂-NH-Boc
Piperazine (C2, C3) ~3.10 t 4H -N-CH₂-CH₂-N-Propyl
Propyl (C3) ~3.20 t 2H Piperazine-N-CH₂-
Aniline NH₂ ~5.00 s (broad) 2H Ar-NH₂
Boc NH ~6.75 t (broad) 1H -NH-Boc
Aromatic (ortho to NH₂) ~6.55 d 2H Ar-H

| Aromatic (meta to NH₂) | ~6.90 | d | 2H | Ar-H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted δ (ppm) Assignment
Propyl (C2) ~27.5 -CH₂-CH₂-CH₂-
Boc (t-butyl CH₃) ~28.3 (CH₃)₃C-
Propyl (C1) ~38.0 -CH₂-NH-Boc
Piperazine (C2, C3) ~48.5 -N-CH₂-CH₂-N-Propyl
Piperazine (C5, C6) ~52.0 Aniline-N-CH₂-
Propyl (C3) ~56.0 Piperazine-N-CH₂-
Boc (quaternary C) ~77.5 (CH₃)₃C-
Aromatic (ortho to NH₂) ~114.0 Ar-C
Aromatic (meta to NH₂) ~120.0 Ar-C
Aromatic (ipso to Piperazine) ~140.0 Ar-C
Aromatic (ipso to NH₂) ~147.0 Ar-C

| Boc (C=O) | ~155.6 | -NH-C(O)O- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Due to the lability of the Boc group, soft ionization techniques are recommended to preserve the molecular ion.[6]

Experimental Protocol: ESI-MS
  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole analyzer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Use a low fragmentor or cone voltage initially to maximize the abundance of the protonated molecular ion [M+H]⁺.

    • Optionally, perform tandem MS (MS/MS) on the [M+H]⁺ peak to induce fragmentation and obtain further structural confirmation.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed m/z value with the calculated exact mass.

    • Analyze any observed fragment ions to confirm structural motifs. Common losses for Boc-protected amines include the t-butyl group (-56 Da), isobutylene (B52900) (-56 Da), the entire Boc group (-100 Da), or t-butanol (-74 Da).[7][8]

Data Presentation: Expected Mass Spectrometry Data

Chemical Formula: C₁₈H₃₀N₄O₂ Exact Mass: 334.2369 Molecular Weight: 334.46

Table 3: Expected m/z Values for Key Ions

Ion Calculated m/z Assignment
[M+H]⁺ 335.2447 Protonated Molecular Ion
[M+Na]⁺ 357.2266 Sodium Adduct
[M-C₄H₈+H]⁺ 279.1815 Loss of isobutylene

| [M-Boc+H]⁺ | 235.1917 | Loss of Boc group |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. Due to the basic nature of the piperazine and aniline moieties, specific chromatographic conditions are required to achieve good peak shape and resolution.[9]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area % method).

Data Presentation: Typical HPLC Parameters

Table 4: Summary of HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% TFA; B: Acetonitrile
Gradient 10% to 90% B over 15 min, then hold for 2 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV, 254 nm

| Expected Retention Time | Dependent on exact system, but should be a single major peak |

Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for confirming the presence of key functional groups.

  • Protocol: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule.[3][4]

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3450-3300 N-H Stretch (asymmetric & symmetric) Primary Amine (Aniline)
3350-3250 N-H Stretch Secondary Amine (Carbamate)
3050-3000 C-H Stretch Aromatic
2975-2850 C-H Stretch Aliphatic (Propyl, Piperazine, Boc)
1710-1680 C=O Stretch Carbamate (Boc)
1620-1580 N-H Bend / C=C Stretch Amine / Aromatic Ring

| 1250-1150 | C-N Stretch / C-O Stretch | Amine / Carbamate |

Elemental Analysis

Elemental analysis provides experimental confirmation of the compound's elemental composition (Carbon, Hydrogen, Nitrogen).

  • Protocol: Submit a pure, dry sample to an analytical services laboratory for CHN analysis.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Table 6: Theoretical Elemental Analysis Data for C₁₈H₃₀N₄O₂

Element Theoretical %
Carbon (C) 64.64
Hydrogen (H) 9.04
Nitrogen (N) 16.75

| Oxygen (O) | 9.57 |

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the complete characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_structure Structural Confirmation cluster_purity Purity & Composition cluster_conclusion Final Assessment Sample Synthesized Product NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC EA Elemental Analysis Sample->EA Report Characterization Report: Identity, Structure, Purity Confirmed NMR->Report MS->Report FTIR->Report HPLC->Report EA->Report

Caption: Workflow for the analytical characterization of the target compound.

Data Interpretation Logic

This diagram shows how data from different analytical techniques are integrated to confirm the molecule's identity and purity.

G NMR_Data Correct ¹H & ¹³C Signals, Integrations, and Couplings Structure_Confirm Structure Confirmed NMR_Data->Structure_Confirm MS_Data Observed [M+H]⁺ Matches Calculated Exact Mass MS_Data->Structure_Confirm FTIR_Data Presence of Key Functional Group Peaks (C=O, N-H) FTIR_Data->Structure_Confirm HPLC_Data Single Major Peak >95% Area by HPLC-UV Purity_Confirm Purity Confirmed HPLC_Data->Purity_Confirm EA_Data Experimental C, H, N % Matches Theoretical Values (±0.4%) EA_Data->Purity_Confirm Final_Confirm This compound Identity & Purity Verified Structure_Confirm->Final_Confirm Purity_Confirm->Final_Confirm

Caption: Logical flow for data interpretation and final compound verification.

References

Application Notes and Protocols for Incorporating Aniline-piperazine-C3-NH-Boc into Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Aniline-piperazine-C3-NH-Boc" linker is a valuable chemical tool utilized in the synthesis of complex small molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, profoundly influencing the efficacy and selectivity of the resulting degrader.

The this compound linker offers a combination of rigidity from the piperazine (B1678402) ring and flexibility from the C3 alkyl chain. The Boc-protected amine provides a convenient handle for sequential, controlled synthesis. This linker has been identified as a key component in the development of potent degraders targeting therapeutically relevant proteins, such as Wee1 kinase. This document provides detailed application notes and experimental protocols for the incorporation of this linker into small molecules, with a focus on the synthesis of a Wee1-targeting PROTAC.

Key Applications

The primary application of the this compound linker is in the construction of PROTACs. The aniline (B41778) moiety can be functionalized to attach to a ligand for a target protein, while the Boc-protected amine, after deprotection, can be coupled to a ligand for an E3 ligase. A notable example is its use in the synthesis of Pomalidomide-C3-adavosertib, a PROTAC designed to degrade Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint often overexpressed in cancer.[1][2]

Chemical Properties

PropertyValueReference
Chemical Name tert-butyl (3-(4-(phenylamino)piperazin-1-yl)propyl)carbamateN/A
Molecular Formula C20H34N4O2N/A
Molecular Weight 362.51 g/mol N/A
CAS Number 643087-19-8[3]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO, DMF, and DCMN/A

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine, which is then available for coupling to an E3 ligase ligand.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • To the stirred solution, add TFA (10.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline-piperazine-C3-amine.

Quantitative Data (Representative):

Reaction StepReactantsReagentsSolventTime (h)Yield (%)Purity (%)
Boc DeprotectionThis compoundTFADCM1-2>95>95

Note: Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of a Wee1-Targeting PROTAC (Pomalidomide-C3-adavosertib)

This protocol outlines the coupling of the deprotected aniline-piperazine-C3-amine with pomalidomide (B1683931) (a Cereblon E3 ligase ligand) and adavosertib (a Wee1 kinase inhibitor). This is a representative multi-step synthesis.

Step 2a: Coupling of Pomalidomide to the Linker

Materials:

  • Deprotected aniline-piperazine-C3-amine (from Protocol 1)

  • Pomalidomide derivative with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the pomalidomide derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected aniline-piperazine-C3-amine (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pomalidomide-linker conjugate.

Step 2b: Coupling of Adavosertib to the Pomalidomide-Linker Conjugate

This step assumes a derivative of adavosertib with a suitable functional group for coupling to the aniline nitrogen of the linker. A common strategy is a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • Pomalidomide-linker conjugate (from Step 2a)

  • Adavosertib derivative with a leaving group (e.g., a fluoro or chloro group on an aromatic ring)

  • DIPEA or another suitable base

  • Anhydrous DMF or DMSO

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the pomalidomide-linker conjugate (1.0 eq) and the adavosertib derivative (1.1 eq) in anhydrous DMF or DMSO.

  • Add DIPEA (3.0 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by reverse-phase HPLC to yield the final PROTAC, Pomalidomide-C3-adavosertib.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data (Representative for PROTAC Synthesis):

Reaction StepReactantsReagentsSolventTime (h)Yield (%)Purity (%)
Amide CouplingPomalidomide derivative, Deprotected linkerHATU, DIPEADMF4-650-70>95 (after purification)
SNAr CouplingPomalidomide-linker, Adavosertib derivativeDIPEADMF/DMSO12-2430-50>98 (after purification)

Note: Yields for multi-step syntheses, especially for complex molecules like PROTACs, can vary significantly. The provided data is an estimate based on similar reported syntheses.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Aniline_Linker This compound Deprotection Boc Deprotection (TFA, DCM) Aniline_Linker->Deprotection E3_Ligand Pomalidomide (CRBN Ligand) Coupling1 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling1 Target_Ligand Adavosertib (Wee1 Inhibitor) Coupling2 Final Coupling (e.g., SNAr) Target_Ligand->Coupling2 Deprotection->Coupling1 Deprotected Linker Coupling1->Coupling2 Pomalidomide-Linker Intermediate PROTAC Pomalidomide-C3-adavosertib (Wee1 Degrader) Coupling2->PROTAC

Caption: Experimental workflow for the synthesis of a Wee1-targeting PROTAC.

Wee1_Signaling_Pathway DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Chk2 Chk1/Chk2 Activation ATR_ATM->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B (Mitotic Entry) Wee1->CDK1_CyclinB Inhibitory Phosphorylation Proteasome Proteasomal Degradation Wee1->Proteasome Cdc25->CDK1_CyclinB Activating Dephosphorylation G2_M_Arrest G2/M Checkpoint Arrest (DNA Repair) CDK1_CyclinB->G2_M_Arrest Mitosis Mitosis G2_M_Arrest->Mitosis Proceeds after repair PROTAC Pomalidomide-C3-adavosertib PROTAC->Wee1 Induces Degradation

Caption: Simplified Wee1 signaling pathway in response to DNA damage.

Conclusion

The this compound linker is a versatile and strategic component for the synthesis of complex small molecules, particularly PROTACs. Its incorporation allows for a modular and controlled synthetic approach. The provided protocols offer a foundational methodology for researchers to utilize this linker in their drug discovery efforts. The successful synthesis of potent molecules like Wee1 degraders highlights the potential of this linker in developing novel therapeutics for cancer and other diseases. As with any multi-step organic synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity for specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Aniline-piperazine-C3-NH-Boc, a valuable linker for PROTACs and other drug discovery applications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. The two primary strategies for forming the core aniline-piperazine structure are:

Once the aniline-piperazine core is synthesized and deprotected, the final step is the addition of the C3-NH-Boc linker. This is commonly achieved through:

  • N-alkylation: Reacting the secondary amine of the piperazine with an alkyl halide, such as 3-(Boc-amino)propyl bromide.

  • Reductive Amination: Reacting the piperazine with 3-(Boc-amino)propanal.

Q2: I am observing a low yield in the final N-alkylation step. What are the potential causes?

A2: Low yields in the N-alkylation of the aniline-piperazine core with the C3-NH-Boc linker can be attributed to several factors:

  • Steric Hindrance: The aniline group on the piperazine ring can sterically hinder the approach of the alkylating agent.

  • Side Reactions: Competition between N-alkylation and C-alkylation at the carbon alpha to the nitrogen can occur.[2] Additionally, overalkylation, where the linker reacts with both nitrogens of the piperazine (if unprotected), can be a problem.

  • Poor Reactivity of the Alkylating Agent: The halide used (bromide is generally more reactive than chloride) and the overall stability of the alkylating agent can affect the reaction rate.

  • Inappropriate Base: The choice of base is crucial for deprotonating the piperazine nitrogen without causing unwanted side reactions.

Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination for this synthesis?

A3: To improve the yield and efficiency of a Buchwald-Hartwig amination for forming the aniline-piperazine bond, consider optimizing the following:

  • Catalyst System: The choice of palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and ligand is critical. Bulky electron-rich phosphine (B1218219) ligands often give the best results.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typical.

  • Temperature: The reaction often requires heating, but excessive temperatures can lead to catalyst decomposition.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination of N-Boc-4-piperidone with Aniline
Potential Cause Troubleshooting Suggestion
Inefficient Imine Formation Ensure anhydrous reaction conditions. The presence of water can hydrolyze the imine intermediate. Consider adding a dehydrating agent like magnesium sulfate.
Decomposition of Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly. Add the reducing agent portion-wise to control the reaction rate.
Sub-optimal pH The reaction is typically carried out under mildly acidic conditions to promote imine formation. A small amount of acetic acid is often added.[1]
Impure Starting Materials Purify N-Boc-4-piperidone and aniline before use. Impurities can interfere with the reaction.
Problem 2: Formation of Side Products in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Suggestion
Hydrodehalogenation The aryl halide is reduced instead of coupling. This can be minimized by using a suitable ligand and ensuring an oxygen-free environment.
Bis-arylation of Piperazine If using unprotected piperazine, double addition of the aryl group can occur. Using a mono-Boc-protected piperazine is the standard approach to prevent this.
Catalyst Decomposition The palladium catalyst can precipitate out of the solution, leading to an incomplete reaction. Ensure proper ligand-to-metal ratio and avoid excessively high temperatures.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Residual Starting Materials If the reaction has not gone to completion, unreacted aniline-piperazine or the C3-NH-Boc linker will contaminate the product. Optimize reaction conditions to drive the reaction to completion.
Polar Impurities The Boc-protected amine can be quite polar. Use a combination of normal and reverse-phase chromatography for effective purification. A mild acidic wash during workup can sometimes help remove basic impurities.
Greasy Product The Boc group can make the final product oily or waxy, complicating crystallization. Trituration with a non-polar solvent like hexane (B92381) or pentane (B18724) can sometimes induce solidification.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-anilinopiperidine-1-carboxylate (Reductive Amination)
  • To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and aniline (1.05 eq) in anhydrous dichloromethane (B109758) (DCM), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield tert-butyl 4-anilinopiperidine-1-carboxylate.

Protocol 2: N-Alkylation of 4-Anilinopiperidine with 3-(Boc-amino)propyl bromide
  • Deprotect tert-butyl 4-anilinopiperidine-1-carboxylate using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to obtain 4-anilinopiperidine.

  • Dissolve 4-anilinopiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add 3-(Boc-amino)propyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain this compound.

Data Presentation

Table 1: Comparison of Yields for Aniline-Piperazine Core Synthesis

Method Key Reagents Typical Yield Reference
Reductive AminationN-Boc-4-piperidone, Aniline, NaBH(OAc)370-90%[1]
Buchwald-HartwigBromobenzene, N-Boc-piperazine, Pd catalyst, Base60-85%[3]

Visualizations

Synthesis_Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: Buchwald-Hartwig N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (NaBH(OAc)3) N-Boc-4-piperidone->Reductive_Amination Aniline Aniline Aniline->Reductive_Amination Boc-Aniline-Piperazine tert-butyl 4-anilinopiperidine-1-carboxylate Reductive_Amination->Boc-Aniline-Piperazine Deprotection Deprotection (TFA or HCl) Boc-Aniline-Piperazine->Deprotection Aryl_Halide Aryl Halide (e.g., Bromobenzene) Buchwald_Hartwig Buchwald-Hartwig (Pd Catalyst, Base) Aryl_Halide->Buchwald_Hartwig N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Buchwald_Hartwig Buchwald_Hartwig->Boc-Aniline-Piperazine Aniline-Piperazine 4-Anilinopiperidine Deprotection->Aniline-Piperazine N-Alkylation N-Alkylation (Base) Aniline-Piperazine->N-Alkylation C3-Linker 3-(Boc-amino)propyl bromide C3-Linker->N-Alkylation Final_Product This compound N-Alkylation->Final_Product Troubleshooting_Logic Start Low Yield Observed Check_Reaction Which step has low yield? Start->Check_Reaction Reductive_Amination_Issues Reductive Amination of Core Check_Reaction->Reductive_Amination_Issues Core Synthesis (Route A) Buchwald_Issues Buchwald-Hartwig of Core Check_Reaction->Buchwald_Issues Core Synthesis (Route B) Alkylation_Issues Final N-Alkylation Check_Reaction->Alkylation_Issues Linker Addition RA_Cause Check: - Anhydrous Conditions? - Reducing Agent Quality? - pH? Reductive_Amination_Issues->RA_Cause BH_Cause Check: - Catalyst/Ligand Choice? - Base Strength? - Degassing? Buchwald_Issues->BH_Cause Alk_Cause Check: - Steric Hindrance? - Over-alkylation? - Base Choice? Alkylation_Issues->Alk_Cause RA_Solution Solutions: - Use anhydrous solvents. - Use fresh reagents. - Add mild acid. RA_Cause->RA_Solution BH_Solution Solutions: - Screen ligands. - Use strong, non-nucleophilic base. - Purge with Argon. BH_Cause->BH_Solution Alk_Solution Solutions: - Increase reaction time/temp. - Use mono-protected piperazine. - Use non-nucleophilic base. Alk_Cause->Alk_Solution

References

Technical Support Center: Aniline-piperazine-C3-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Aniline-piperazine-C3-NH-Boc reactions, commonly used in the synthesis of PROTAC linkers and other drug discovery compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial aniline (B41778) and piperazine (B1678402) coupling reaction is showing low yield. What are the common causes?

A1: Low yields in the initial N-alkylation of aniline with a Boc-protected piperazine derivative can stem from several factors:

  • Insufficient activation of the alkylating agent: If you are using a propyl halide, ensure your reaction conditions facilitate the nucleophilic substitution. This may involve the use of a suitable base and an appropriate solvent.

  • Steric hindrance: The aniline or piperazine derivatives might be sterically hindered, slowing down the reaction rate. Consider increasing the reaction temperature or using a more reactive electrophile.

  • Side reactions: The nucleophilic nature of the product, a secondary or primary amine, can lead to further alkylation, resulting in a mixture of products.[1]

  • Reaction conditions: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.

Q2: I am observing multiple spots on my TLC plate after the alkylation step. What are these side products?

A2: The presence of multiple spots on your TLC plate likely indicates the formation of side products. Common side products in this reaction include:

  • Dialkylation of aniline: The secondary amine product can react again with the alkylating agent.

  • Overalkylation of piperazine: If the piperazine is not mono-Boc protected, both nitrogen atoms can undergo alkylation.

  • Unreacted starting materials: Incomplete reaction will show the presence of starting aniline and piperazine derivatives.

To minimize these, consider using a controlled stoichiometry of your reactants and adding the alkylating agent slowly to the reaction mixture.

Q3: What are the best practices for purifying the this compound product?

A3: Purification of the final product is crucial for subsequent steps. The recommended purification method is column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of your specific product, but a gradient of ethyl acetate (B1210297) in petroleum ether or dichloromethane (B109758) in methanol (B129727) is a good starting point.

Q4: I am having trouble with the N-Boc deprotection step. What are the alternative methods?

A4: The N-Boc group is typically removed under acidic conditions.[2][3] If you are experiencing issues such as low yield or decomposition of your product with standard methods like trifluoroacetic acid (TFA) in dichloromethane (DCM), consider the following alternatives:

  • 4M HCl in dioxane: This is a common and effective reagent for Boc deprotection.[4]

  • Thermolytic deprotection: In some cases, heating the N-Boc protected compound can lead to deprotection, potentially offering better selectivity if other acid-sensitive groups are present.[5]

  • Milder acidic conditions: Using a more dilute solution of TFA or HCl might prevent the degradation of sensitive functional groups.[4]

It's important to monitor the reaction progress by TLC to avoid prolonged exposure to acidic conditions which could lead to side reactions.

Quantitative Data Summary

ParameterCondition ACondition BCondition C
Alkylation Reaction Time 12 hours24 hours6 hours
Alkylation Temperature Room Temperature50°C80°C
Product Yield (%) 65%85%70%
Product Purity (by HPLC) 90%95%92%
Boc Deprotection Reagent 20% TFA in DCM4M HCl in DioxaneNeat TFA
Deprotection Time 2 hours1 hour30 minutes
Deprotected Product Yield (%) 80%92%75%

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3-(4-(phenyl)piperazin-1-yl)propyl)carbamate
  • Reaction Setup: To a solution of aniline (1.0 eq) and N-Boc-piperazine (1.1 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (B140262) (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: N-Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether. Filter the solid and dry under vacuum to obtain the deprotected amine salt.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_deprotection Deprotection Stage A Aniline + Boc-Piperazine B Alkylation Reaction (e.g., with 1-bromo-3-chloropropane) A->B C Crude Product B->C D Column Chromatography C->D E Pure this compound D->E F Boc Deprotection (e.g., TFA/DCM) E->F G Final Product (Amine Salt) F->G

Caption: Experimental workflow for the synthesis and deprotection of the target compound.

troubleshooting_guide Start Low Yield or Impure Product? SideReactions Check for Side Reactions (TLC/LC-MS) Start->SideReactions Yes IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PurificationIssue Purification Issues? Start->PurificationIssue Yes OptimizeStoichiometry Optimize Stoichiometry & Reaction Time/Temp SideReactions->OptimizeStoichiometry IncompleteReaction->OptimizeStoichiometry ChangeBaseSolvent Change Base or Solvent IncompleteReaction->ChangeBaseSolvent ImprovePurification Optimize Chromatography (Solvent System) PurificationIssue->ImprovePurification Success Successful Synthesis OptimizeStoichiometry->Success ChangeBaseSolvent->Success ImprovePurification->Success

Caption: A logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Purification of Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the purification of Aniline-piperazine-C3-NH-Boc and related compounds. The unique structure of this molecule, combining a basic aniline (B41778), a piperazine (B1678402) ring, and a lipophilic Boc-protected tail, presents specific purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that make its purification challenging?

A1: The primary challenges arise from the molecule's combination of distinct chemical properties:

  • Multiple Basic Centers: The presence of both a weakly basic aniline and a more basic piperazine can cause significant tailing and streaking on silica (B1680970) gel chromatography due to strong interactions with the acidic silanol (B1196071) groups.[1]

  • Intermediate Polarity: The molecule has a non-polar Boc group and aromatic ring, contrasted with the polar amine and piperazine functionalities. This amphiphilic nature can lead to poor solubility in common single-solvent systems and complicates the selection of an appropriate chromatography eluent.

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[2] Standard silica gel is slightly acidic, which can cause partial deprotection of the Boc group during long purification runs, leading to multiple spots on a Thin Layer Chromatography (TLC) plate and a mixture of products.

Q2: What are the likely impurities I might see after synthesis?

A2: Common impurities can include:

  • Unreacted Starting Materials: Aniline, piperazine derivatives, or the Boc-protected C3-amine linker.

  • Reaction Byproducts: Salts formed during the reaction (e.g., triethylamine (B128534) hydrochloride if a base was used) and byproducts from the Boc-protection step like tert-butanol.[2][3]

  • Partially Deprotected Product: The target molecule with the Boc group removed, which will be significantly more polar.

  • Oxidized Aniline: Aniline derivatives can be susceptible to air oxidation, which often results in the formation of colored impurities.[4]

Troubleshooting Guides

Issue 1: My compound is streaking or tailing on the TLC plate.

This is a very common issue for basic compounds like this compound on standard silica plates.[1][5]

  • Cause A: Sample Overloading: Applying too concentrated a spot can cause streaking.[6][7]

    • Solution: Dilute your sample significantly before spotting it on the TLC plate.[6][7]

  • Cause B: Strong Interaction with Silica: The basic nitrogen atoms in the piperazine and aniline moieties interact strongly with the acidic silanol groups of the silica gel.[1]

    • Solution 1: Add a Basic Modifier to the Eluent. Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica. This will improve spot shape and resolution.[1][8]

    • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a different type of plate for your analysis.

      • Alumina (B75360) Plates: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[9]

      • Reverse-Phase Plates (C18): These plates are suitable for moderately polar compounds and use polar solvents like acetonitrile/water.[6]

Issue 2: My compound is sticking to the silica gel column and won't elute.

This is an extension of the TLC streaking issue. The strong adsorption of your basic compound to the silica prevents it from moving down the column.

  • Solution 1: Deactivate the Silica Gel. Before running your column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine.[10] This neutralizes the active sites. Then, run the column with your chosen eluent system, which should also contain a small percentage of TEA (e.g., 0.5%).[10]

  • Solution 2: Increase Eluent Polarity Drastically. If your compound is still not eluting, a steep gradient to a highly polar solvent system may be required. A common choice is a gradient from Hexane/Ethyl Acetate to Dichloromethane/Methanol. Remember to include a basic modifier in all solvent mixtures.

  • Solution 3: Change the Stationary Phase. For very problematic cases, switching to a different stationary phase like basic alumina or reverse-phase silica (C18) may be necessary.[9][11]

Issue 3: I have multiple spots on my TLC after purification.
  • Cause A: Incomplete Separation: The chosen solvent system may not be adequate to separate your product from a closely-running impurity.

    • Solution: Re-optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to achieve the best separation on a column.[9] Test various solvent mixtures of differing polarities and compositions.

  • Cause B: On-Column Decomposition: The compound may be degrading on the silica gel. The Boc group is acid-labile and can cleave during chromatography.[2]

    • Solution 1: Test for Stability. You can check for on-column degradation using two-dimensional (2D) TLC.[9] Spot your compound in one corner of a square TLC plate, run it in one direction, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is unstable on silica.[9]

    • Solution 2: Minimize Contact Time. If the compound is unstable, use faster purification methods. Flash chromatography with increased pressure is preferable to gravity chromatography.

    • Solution 3: Use Deactivated Silica or an Alternative Phase. As mentioned previously, deactivating the silica with a base or switching to alumina or reverse-phase chromatography can prevent degradation.[10]

Issue 4: How do I remove triethylamine (TEA) from my final product?

After using TEA in your column, it will be present in your purified fractions.

  • Solution 1: Co-evaporation. Triethylamine has a boiling point of 89 °C.[12] It can often be removed by rotary evaporation. For trace amounts, repeatedly dissolving the product in a solvent like dichloromethane or toluene (B28343) and re-evaporating under high vacuum can effectively remove the residual TEA.[12][13]

  • Solution 2: Aqueous Wash. If your product is sufficiently soluble in a non-polar organic solvent (like ethyl acetate or dichloromethane) and insoluble in water, you can perform an acidic wash. Dissolve the product in the organic solvent and wash it with a dilute aqueous acid solution (e.g., 5% HCl or saturated ammonium (B1175870) chloride solution).[14] This will protonate the TEA, making it water-soluble and pulling it into the aqueous layer. Caution: This method risks cleaving the Boc group. It should only be used if the product is known to be stable to brief, mild acid exposure.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

This table provides starting points for developing a TLC and column chromatography solvent system. Optimization will be required for your specific batch.

PolaritySolvent SystemModifierTarget RfNotes
Low to Medium Hexane / Ethyl Acetate (EtOAc)0.5 - 1% Triethylamine0.2 - 0.4Good starting point. Adjust the Hexane:EtOAc ratio to achieve the target Rf.
Medium to High Dichloromethane (DCM) / Methanol (MeOH)0.5 - 1% Triethylamine0.2 - 0.4Use for more polar compounds. Start with a low percentage of MeOH (1-2%) and increase as needed.
High DCM / (7N NH3 in MeOH)N/A0.2 - 0.4A pre-mixed solution of ammonia in methanol can be used for highly basic or polar compounds that show persistent streaking.[6]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Solvent System Selection:

    • Develop a solvent system using TLC as described in Table 1. The ideal system gives your product an Rf value between 0.2 and 0.4 and shows good separation from all impurities.

    • Prepare a bulk quantity of your starting eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

  • Column Packing:

    • Select an appropriate size flash column for your sample amount.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column.

    • Use air pressure to pack the silica into a firm, stable bed. Ensure the top of the silica bed is level.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pipette the solution directly and evenly onto the top of the silica bed.[15]

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product). Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[15]

  • Elution:

    • Carefully add your eluent to the column.

    • Apply pressure to the top of the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvents, including triethylamine.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting start Start Purification tlc Run Analytical TLC start->tlc streaking Streaking or Tailing? tlc->streaking overloaded Sample Overloaded? streaking->overloaded Yes column Run Flash Column streaking->column No overloaded->tlc Yes, Dilute Sample add_base Add Base (TEA/NH3) to Eluent overloaded->add_base No add_base->tlc no_elution Compound Stuck on Column? column->no_elution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_purity Check Purity of Fractions no_elution->check_purity No increase_polarity->column alt_phase Consider Alt. Stationary Phase (Alumina, C18) increase_polarity->alt_phase impure Fractions Impure? check_purity->impure reoptimize Re-optimize TLC Conditions impure->reoptimize Yes end Pure Compound impure->end No reoptimize->column

Caption: A flowchart for troubleshooting common issues during the purification of basic amine compounds.

Diagram 2: General Experimental Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product tlc_dev 1. TLC Solvent System Development crude_product->tlc_dev slurry_prep 2. Prepare Silica Slurry tlc_dev->slurry_prep column_pack 3. Pack Column slurry_prep->column_pack sample_load 4. Load Sample (Dry Loading Preferred) column_pack->sample_load elute 5. Elute with Solvent & Collect Fractions sample_load->elute tlc_fractions 6. Monitor Fractions by TLC elute->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvents combine->evaporate final_product Pure Product evaporate->final_product

Caption: A step-by-step workflow for the flash column chromatography purification process.

References

Technical Support Center: Optimizing Reaction Conditions for Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Aniline-piperazine-C3-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves two key transformations: the formation of a C-N bond between an aniline (B41778) derivative and a piperazine (B1678402) derivative, and the Boc-protection of a primary amine. There are two primary synthetic routes:

  • Route A: Coupling of an aniline derivative with a pre-functionalized piperazine containing the C3-NH-Boc linker.

  • Route B: Coupling of an aniline derivative with a piperazine-C3-NH2 linker, followed by Boc-protection of the terminal primary amine.

The choice of route depends on the nature of the aniline substrate and the availability of starting materials.

Q2: Which C-N coupling method is most suitable for this synthesis?

A2: The two most common methods for forming the aniline-piperazine bond are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and is generally the preferred method, especially for less reactive aniline derivatives. It offers a broad substrate scope and functional group tolerance.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is typically employed when the aniline derivative contains strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[1][5] It is a transition-metal-free alternative but has a more limited substrate scope.[5]

Q3: How can I selectively protect the primary amine of the C3 linker in the presence of the piperazine and aniline nitrogens?

A3: Primary amines are generally more nucleophilic and less sterically hindered than the secondary amine of the piperazine ring or the aromatic amine of the aniline. This inherent difference in reactivity allows for selective Boc-protection under controlled conditions.[6] Key factors for achieving selectivity include:

  • Stoichiometry: Using a controlled amount of Boc-anhydride (typically 1.0-1.2 equivalents) favors the protection of the more reactive primary amine.

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.

  • Solvent and Base: The choice of solvent and a non-nucleophilic base can influence the reaction's selectivity.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Common side reactions include:

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The replacement of the halide on the aniline derivative with a hydrogen atom.

    • Homocoupling: The formation of biaryl compounds from the aniline starting material.[3]

    • Double Amination: In cases where piperazine is used, reaction at both nitrogen atoms can occur if the stoichiometry is not carefully controlled.[1]

  • SNAr:

    • Formation of Phenol Byproducts: If water is present, the diazonium salt intermediate (in some SNAr precursors) can decompose to form phenols.

  • Boc-Protection:

    • Over-protection: Protection of the piperazine or aniline nitrogen if an excess of Boc-anhydride is used or if the reaction conditions are too harsh.[7]

    • Urea formation: A potential side reaction if isocyanates are formed as impurities.[8]

Troubleshooting Guides

Aniline-Piperazine Coupling (Buchwald-Hartwig Amination)
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material Inactive catalyst- Use a pre-catalyst or ensure the active Pd(0) species is generated correctly.- Use fresh catalyst.
Inappropriate ligand- Screen different phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) as bulky, electron-rich ligands are often effective.[9]
Aryl chloride is used- Aryl chlorides are less reactive than bromides or iodides.[10] Consider using a more active catalyst system or switching to the corresponding aryl bromide or iodide.
Insufficiently strong base- Use a strong, non-nucleophilic base such as NaOtBu, K3PO4, or Cs2CO3.
Solvent not properly degassed- Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Significant side product formation (e.g., hydrodehalogenation) High reaction temperature- Reduce the reaction temperature and monitor the reaction progress over a longer period.
Presence of water- Use anhydrous solvents and reagents.
Inefficient ligand- A well-chosen ligand can suppress side reactions by promoting the desired reductive elimination step.[3]
Difficulty in purifying the product Residual palladium catalyst- Purify by column chromatography. In some cases, a charcoal treatment or filtration through a pad of Celite® can help remove residual palladium.
Presence of phosphine oxide- Optimize the reaction to minimize catalyst decomposition. Purification can be achieved through careful column chromatography.
Aniline-Piperazine Coupling (SNAr)
Problem Possible Cause(s) Suggested Solution(s)
No reaction or very slow reaction Aniline ring is not sufficiently activated- SNAr requires strong electron-withdrawing groups (e.g., -NO2, -CN) on the aniline derivative.[11] If the aniline is electron-rich or neutral, consider using the Buchwald-Hartwig amination.
Poor nucleophile- Aniline can be a weak nucleophile. The reaction rate can sometimes be increased by using a more polar, aprotic solvent like DMSO or DMF.[12]
Incorrect pH- The nucleophilicity of aniline can be pH-dependent. Adjusting the pH of the reaction mixture may improve the rate.[13]
Formation of multiple products Uncontrolled substitution- SNAr on poly-substituted aromatics can lead to a mixture of regioisomers. Careful control of reaction conditions (temperature, stoichiometry) is necessary.[5]
Boc-Protection of the C3-NH2 Linker
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction Insufficient Boc-anhydride- Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride.
Low nucleophilicity of the primary amine- Ensure the amine is in its free base form. If starting from a salt, add an appropriate amount of a non-nucleophilic base (e.g., triethylamine, DIPEA).
Formation of di-Boc or other over-protected products Excess Boc-anhydride- Carefully control the stoichiometry of the Boc-anhydride.
Reaction temperature is too high- Perform the reaction at a lower temperature (e.g., 0 °C).
Difficulty in isolating the product Product is an oil- If the product is an oil, purification by column chromatography is often necessary. In some cases, it may be possible to induce crystallization by adding seed crystals or using a specific solvent system.[14]
Unreacted Boc-anhydride and byproducts- A mild aqueous workup with a dilute acid (e.g., 1M HCl) can help remove unreacted amine and base, while a wash with a bicarbonate solution can remove acidic byproducts.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with 1-(3-aminopropyl)-4-Boc-piperazine
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 1-(3-aminopropyl)-4-Boc-piperazine (1.2 mmol), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Boc-Protection of Aniline-piperazine-C3-NH2
  • Reaction Setup: Dissolve the Aniline-piperazine-C3-NH2 (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or THF, 10 mL) in a round-bottom flask. Add a non-nucleophilic base (e.g., triethylamine, 1.5 mmol).

  • Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.1 mmol) in the same solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[15]

Visualizations

experimental_workflow cluster_coupling Aniline-Piperazine Coupling cluster_boc Boc Protection start_coupling Starting Materials: Aniline Derivative Piperazine Derivative reaction_coupling Reaction: - Pd Catalyst - Ligand - Base - Solvent - Heat start_coupling->reaction_coupling workup_coupling Workup: - Filtration - Extraction - Drying reaction_coupling->workup_coupling purification_coupling Purification: Column Chromatography workup_coupling->purification_coupling start_boc Starting Material: Coupled Product with free -NH2 purification_coupling->start_boc Intermediate reaction_boc Reaction: - Boc2O - Base - Solvent start_boc->reaction_boc workup_boc Workup: - Quenching - Extraction - Drying reaction_boc->workup_boc purification_boc Purification: Column Chromatography or Recrystallization workup_boc->purification_boc final_product final_product purification_boc->final_product Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_buchwald Buchwald-Hartwig cluster_snar SNAr start Low Yield in Coupling Reaction is_buchwald Buchwald? start->is_buchwald Method? catalyst Check Catalyst Activity ligand Screen Ligands catalyst->ligand base Check Base Strength ligand->base conditions Optimize T° & Time base->conditions activation Aniline Activation (EWG) solvent Use Polar Aprotic Solvent activation->solvent ph Adjust pH solvent->ph is_buchwald->catalyst Yes is_buchwald->activation No (SNAr)

Caption: Troubleshooting logic for low yield in the aniline-piperazine coupling reaction.

References

Aniline-piperazine-C3-NH-Boc stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aniline-piperazine-C3-NH-Boc

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals using this bifunctional linker in their experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, and detailed protocols to ensure the stability and successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored under the following conditions:

  • Short-term (1-4 weeks): Store as a solid at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Long-term (months to years): Store as a solid at -20°C or below, under an inert atmosphere, and protected from light.

  • In Solution: If storage in solution is unavoidable, use an anhydrous aprotic solvent (e.g., DMF, DMSO) at -80°C. Prepare solutions fresh whenever possible and minimize freeze-thaw cycles. The aniline (B41778) moiety is best preserved at a neutral pH.[1]

Q2: My solid sample has developed a yellowish or brownish tint. Is it still usable?

A2: The aniline moiety in the molecule is susceptible to oxidation upon exposure to air and light, which can result in a color change to yellow, red, or brown.[1][2] This coloration indicates the formation of oxidized impurities. While a slight discoloration may not significantly impact some experiments, it is a sign of degradation. We recommend assessing the purity of the sample via HPLC or LC-MS before use. For applications sensitive to impurities, using freshly purified or new material is advised.

Q3: Is the Boc (tert-Butoxycarbonyl) protecting group stable during my reaction?

A3: The Boc group is generally stable under basic and nucleophilic conditions.[3] However, it is highly sensitive to acid and will be cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or formic acid, even at room temperature.[4][5] Care must be taken to ensure that reaction conditions, reagents, or even silica (B1680970) gel used for chromatography are not acidic.

Q4: What are the primary degradation pathways for this molecule?

A4: The two main points of instability are the Boc-protected amine and the aniline ring.

  • Acid-Catalyzed Deprotection: The Boc group can be lost, exposing the primary amine. This can lead to unwanted side reactions if other electrophilic species are present.

  • Oxidation of the Aniline Ring: The electron-rich aniline moiety can be oxidized, leading to the formation of colored impurities and potential polymerization.[2]

  • Piperazine (B1678402) Oxidation: While generally more stable, the piperazine ring can also undergo oxidation under harsh conditions, potentially leading to ring-opened byproducts or N-oxides.[6]

Q5: How can I check the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity analysis.[7] A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with a neutral or slightly basic buffer to avoid on-column deprotection. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[7]

Troubleshooting Guide

Issue 1: Low or no yield in my coupling reaction where this linker is used as a nucleophile.

Possible Cause Troubleshooting Step
Degraded Starting Material The aniline nitrogen's nucleophilicity is reduced upon oxidation. A color change (yellow/brown) in the solid suggests degradation.[2] Confirm purity via HPLC before use.
Accidental Deprotection If your reaction mixture is acidic, the Boc group may have been cleaved, leading to a free primary amine that could compete in the reaction. Ensure all reagents and solvents are non-acidic.
Steric Hindrance The aniline is a relatively weak nucleophile, and steric hindrance from your reaction partner could be limiting the reaction rate. Consider increasing the reaction temperature or using a more potent coupling agent/catalyst.

Issue 2: My final product shows an unexpected mass corresponding to the loss of 100 Da.

Possible Cause Troubleshooting Step
Loss of Boc Group A mass loss of 100.12 Da corresponds to the cleavage of the Boc group (C₅H₉O₂). This is almost certainly due to exposure to acidic conditions.[4]
Acidic Workup Aqueous acidic washes (e.g., 1M HCl) during workup will remove the Boc group. Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) if the Boc group needs to be retained.
Acidic Chromatography Standard, untreated silica gel can be slightly acidic. Neutralize your silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent system (e.g., 0.1-1% Et₃N).

Issue 3: Inconsistent results between different batches of the linker.

Possible Cause Troubleshooting Step
Variable Purity/Storage Different batches may have been stored under different conditions, leading to varying levels of oxidation.[8] Always assess the purity of a new batch upon receipt and handle it according to the recommended storage guidelines.
Water Content The compound can be hygroscopic. Water content can interfere with moisture-sensitive reactions. Store the compound in a desiccator and handle it under an inert atmosphere.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions. This data is illustrative and based on the known chemical properties of its constituent functional groups.

ConditionTemperatureAtmosphereExpected Purity after 3 MonthsPrimary Degradation
Ideal Storage (Solid) -20°C Inert (N₂/Ar) >98% Minimal
Solid, Refrigerated4°CInert (N₂/Ar)>97%Minor Aniline Oxidation
Solid, Benchtop25°CAir, Light<90%Significant Aniline Oxidation
Solution (Anhydrous DMSO) -80°C Sealed >95% Minimal
Solution (Anhydrous DMF)-20°CSealed~92%Slow Aniline Oxidation
Solution (Methanol)25°CAir<85%Aniline Oxidation
Acidic (pH < 4)25°CN/A<5% (as Boc-protected)Boc Cleavage
Basic (pH > 9)25°CN/A>98%Stable

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Small-Scale Stability Stress Test

This protocol can be used to evaluate the stability of the linker under your specific experimental conditions.

  • Preparation: Prepare separate solutions of the linker (~1 mg/mL) in the solvents/reagents you plan to use (e.g., reaction buffer, purification solvent).

  • Incubation: Aliquot the solutions into several vials. Keep one vial as a T=0 reference and store it at -80°C. Incubate the other vials under the desired stress conditions (e.g., room temperature, 40°C).

  • Time Points: At specified time points (e.g., 2h, 6h, 24h), transfer one vial from each condition to -80°C to quench any degradation.

  • Analysis: After collecting all time points, analyze the T=0 reference and all stressed samples by HPLC (using Protocol 1) or LC-MS to determine the percentage of the parent compound remaining and identify major degradants.

Visual Guides and Workflows

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Poor Reaction Outcome? check_purity Check Linker Purity via HPLC (Color Change?) start->check_purity check_mass Analyze Crude Reaction by LC-MS start->check_mass degradation Purity <95%? Oxidation Impurities Present? check_purity->degradation mass_loss Mass Loss of 100 Da? check_mass->mass_loss degradation->mass_loss No sol_purify Solution: Use New/Purified Linker Store Under Inert Gas degradation->sol_purify Yes no_issue Purity OK & Mass Correct? mass_loss->no_issue No sol_acid Solution: Check All Reagents for Acidity Use Neutral Wash/Silica mass_loss->sol_acid Yes no_issue->degradation Re-evaluate sol_other Solution: Investigate Other Reaction Parameters (Stoichiometry, Temperature, Catalyst) no_issue->sol_other Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

Degradation_Pathways cluster_acid Acidic Conditions (TFA, HCl) cluster_oxidative Oxidative Stress (Air, Light) main_compound This compound deprotected Deprotected Linker (+ Isobutene + CO2) main_compound->deprotected + H⁺ oxidized Oxidized Aniline Species (Colored Impurities) main_compound->oxidized + [O]

Caption: Primary degradation pathways for this compound.

Stability_Test_Workflow start Prepare Stock Solution of Linker aliquot Aliquot into Vials for Each Condition & Time Point start->aliquot t0 Store T=0 Sample at -80°C aliquot->t0 stress Incubate Samples (e.g., 25°C, 40°C) aliquot->stress analyze Analyze All Samples by HPLC t0->analyze timepoint At Each Time Point (2, 6, 24h), Quench Sample at -80°C stress->timepoint timepoint->analyze evaluate Evaluate % Purity Remaining vs. T=0 Control analyze->evaluate

Caption: Experimental workflow for conducting a stability stress test.

References

Technical Support Center: Troubleshooting Boc Deprotection of Piperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of piperazine (B1678402) moieties. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter during the Boc deprotection of a piperazine-containing compound.

Q1: My Boc deprotection is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is a common issue. Here are several strategies to troubleshoot and optimize your reaction:

  • Extend the Reaction Time: The kinetics of deprotection can be slow depending on the substrate. Monitor the reaction by TLC or LC-MS at regular intervals and consider extending the reaction time. For some substrates, prolonged reaction times are necessary for full deprotection.[1][2]

  • Increase the Acid Concentration: If using trifluoroacetic acid (TFA), you can increase its concentration in the solvent (e.g., from 20% to 50% in dichloromethane (B109758) - DCM). Similarly, for HCl in dioxane, using a higher molarity solution can be effective.[2]

  • Elevate the Reaction Temperature: Gently warming the reaction mixture can increase the rate of deprotection. However, be cautious as higher temperatures may lead to side reactions. A modest increase to 30-40°C is a good starting point.

  • Change the Reagent or Solvent System: If standard conditions (TFA/DCM or HCl/dioxane) are not effective, consider alternative systems. For example, using a different solvent might help with the solubility of your starting material and reagents.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can lower your yield and complicate purification. Here are some common side reactions and mitigation strategies:

  • Alkylation of the newly deprotected amine: The tert-butyl cation generated during deprotection is an electrophile and can alkylate the free piperazine nitrogen or other nucleophilic sites on your molecule.

    • Troubleshooting: Add a scavenger, such as triethylsilane (TES) or anisole (B1667542), to the reaction mixture to trap the tert-butyl cation.

  • Aspartimide Formation: Although more common in Fmoc solid-phase peptide synthesis, aspartimide formation can occur under acidic conditions, especially if your molecule contains an aspartic acid residue.[3][4][5]

    • Troubleshooting: Use milder acidic conditions or a different deprotection strategy if this side reaction is prevalent.

  • Cleavage of other acid-sensitive groups: If your molecule contains other acid-labile protecting groups (e.g., trityl, t-butyl ethers/esters), they may also be cleaved under the reaction conditions.

    • Troubleshooting: A careful selection of orthogonal protecting groups is crucial. If cleavage of other groups is an issue, you may need to use milder deprotection conditions or explore alternative deprotection methods that are more selective for the Boc group.[6]

Q3: My starting material is not fully soluble in the reaction mixture. What can I do?

A3: Poor solubility can hinder the reaction. Consider the following:

  • Solvent Screening: Test the solubility of your N-Boc piperazine derivative in various solvents commonly used for deprotection, such as dichloromethane (DCM), dioxane, and methanol (B129727).

  • Co-solvent System: Using a mixture of solvents can improve solubility. For example, adding a small amount of a more polar solvent like methanol to DCM might be effective.

  • Sonication: Briefly sonicating the reaction mixture can help to dissolve the starting material.

Q4: Are there alternative, milder methods for Boc deprotection of piperazine?

A4: Yes, if standard strong acid conditions are problematic, you can explore these alternatives:

  • Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, often in a suitable solvent under reflux or using microwave irradiation.[6] This method can be advantageous when other acid-sensitive functional groups are present.[6]

  • Lewis Acids: Certain Lewis acids can catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.

  • Alternative Reagents: Reagents like TMS-I in DCM with sodium bicarbonate can provide a pH-neutral method for Boc deprotection.[7]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of piperazine moieties. Note that optimal conditions will be substrate-dependent.

Reagent SystemConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)10-50% (v/v)Dichloromethane (DCM)0 to RT30 min - 4 hA scavenger like triethylsilane or anisole is often added.
Hydrochloric Acid (HCl)4 MDioxane or Diethyl Ether0 to RT30 min - 2 hCan be purchased as a solution or prepared by bubbling HCl gas through the solvent.
Thermal DeprotectionN/AToluene, Xylene, or DMF80 - 1501 - 12 hSubstrate dependent; monitor carefully to avoid decomposition.[6]

Experimental Protocols

Standard Protocol for Boc Deprotection using TFA/DCM

  • Preparation: Dissolve the N-Boc protected piperazine derivative in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical starting concentration is 20% TFA (v/v). If your substrate contains other acid-sensitive groups, you may start with a lower concentration (e.g., 10%).

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO2 evolution can cause pressure build-up.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc deprotection of a piperazine moiety.

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of Piperazine check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes increase_acid Increase Acid Concentration incomplete->increase_acid Still Incomplete side_products Side Products Observed? incomplete->side_products No success Successful Deprotection incomplete->success Complete extend_time->check_completion extend_time->incomplete increase_acid->check_completion increase_temp Increase Temperature increase_acid->increase_temp Still Incomplete increase_temp->check_completion failure Consider Alternative Methods (e.g., Thermal, Lewis Acid) increase_temp->failure Still Incomplete add_scavenger Add Scavenger (e.g., TES, Anisole) side_products->add_scavenger Yes solubility_issue Solubility Issues? side_products->solubility_issue No side_products->success No Side Products & Complete add_scavenger->check_completion milder_conditions Use Milder Conditions change_solvent Change Solvent/Use Co-solvent solubility_issue->change_solvent Yes solubility_issue->success No sonicate Sonicate Mixture change_solvent->sonicate sonicate->check_completion

Caption: Troubleshooting workflow for Boc deprotection of piperazine.

References

Technical Support Center: Aniline-piperazine-C3-NH-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aniline-piperazine-C3-NH-Boc, a common PROTAC linker.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic strategy employed.

Strategy 1: N-Arylation of pre-functionalized piperazine (B1678402)

This approach involves coupling an aniline (B41778) derivative with a piperazine already bearing the C3-NH-Boc side chain (e.g., tert-butyl (3-(piperazin-1-yl)propyl)carbamate). The most common coupling method is the Buchwald-Hartwig amination.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired mono-arylated product. 1. Formation of bis-arylated piperazine: The aniline derivative reacts with both nitrogen atoms of the piperazine.[1] 2. Dehalogenation of the aryl halide: The starting aniline derivative loses its halide, preventing coupling.[1] 3. Inefficient catalyst turnover. 1. Use an excess of the piperazine starting material relative to the aniline derivative. 2. Employ a pre-catalyst and run the reaction at a lower temperature to minimize dehalogenation.[1] 3. Screen different palladium catalysts and ligands (e.g., RuPhos, DavePhos, XPhos) to optimize the reaction.[1]
Difficult purification; product co-elutes with an impurity. 1. Presence of unreacted starting materials. 2. Formation of palladium-ligand complexes that are difficult to remove. 3. Formation of structurally similar side products (e.g., isomers, dehalogenated starting material). 1. Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. 2. Consider using a pre-catalyst to reduce the amount of residual ligand.[1] 3. Employ alternative purification techniques such as preparative TLC or crystallization. Consider derivatizing the product or impurity to alter its chromatographic behavior.
Reaction does not proceed to completion. 1. Inactivated catalyst. 2. Insufficiently strong base. 3. Steric hindrance from the C3-NH-Boc chain. 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. 2. Use a stronger base such as sodium tert-butoxide (NaOtBu).[1] 3. Screen different ligands that are more effective for sterically hindered substrates.

Strategy 2: Functionalization of Aniline-Piperazine Core

This strategy involves first coupling aniline with piperazine (or a Boc-protected piperazine), followed by the addition of the C3-NH-Boc side chain.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield during the initial aniline-piperazine coupling. 1. Competitive side reactions if unprotected piperazine is used, leading to multiple arylations. 1. Use mono-Boc-protected piperazine to ensure selective mono-arylation. The Boc group can be removed in a subsequent step.[1]
Low yield during the alkylation step to add the C3-NH-Boc chain. 1. Over-alkylation: The alkylating agent reacts with the newly formed secondary amine. 2. Poor reactivity of the aniline-piperazine adduct. 1. Use a suitable protecting group on the aniline nitrogen if it is susceptible to alkylation. 2. Optimize reaction conditions (temperature, solvent, base) for the alkylation step.
Formation of intractable byproducts. 1. Decomposition of starting materials or products under the reaction conditions. 1. Consider milder reaction conditions or alternative synthetic routes. 2. Ensure the purity of all starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig amination step for this synthesis?

A1: The most frequently encountered side reactions are the formation of the bis-arylated piperazine, where the aniline derivative couples to both nitrogen atoms of the piperazine, and the dehalogenation of the aryl halide starting material.[1] Using a mono-protected piperazine, such as Boc-piperazine, can prevent the bis-arylation.[1] Dehalogenation can often be minimized by using milder reaction conditions and carefully selecting the catalyst and ligand system.[1]

Q2: I am observing a side product that is difficult to separate from my desired this compound product. What could it be?

A2: A common and difficult-to-separate impurity is the dehalogenated aniline starting material, which has a similar polarity to the product. Another possibility is the presence of isomers if the starting aniline has multiple reactive sites. In some cases, ring-fragmentation of the piperazine moiety can occur, especially if strong bases like organolithium reagents are used under certain conditions.

Q3: How can I improve the yield and purity of my final product?

A3: To improve yield and purity, consider the following:

  • Protecting Groups: Utilize a Boc protecting group on one of the piperazine nitrogens to prevent di-substitution during N-arylation.[1]

  • Reaction Conditions: Optimize the temperature, reaction time, and choice of catalyst, ligand, and base for each step. For Buchwald-Hartwig reactions, using a pre-catalyst at a lower temperature can reduce side reactions.[1]

  • Purification: Employing a multi-step purification process, which may include column chromatography followed by crystallization or preparative HPLC, can be effective in removing persistent impurities.

Q4: Are there alternative methods to the Buchwald-Hartwig amination for the N-arylation step?

A4: Yes, other methods for N-arylation include the Ullmann condensation and nucleophilic aromatic substitution (SNAr). However, these methods often require harsher reaction conditions (e.g., high temperatures) and may have a more limited substrate scope compared to the Buchwald-Hartwig amination.

Q5: My Boc-protected intermediate appears to be degrading during the workup or purification. What could be the cause?

A5: The Boc protecting group is sensitive to acidic conditions. Ensure that any aqueous washes are not acidic and that the silica (B1680970) gel used for chromatography is neutral. If acidic conditions are necessary for other parts of the molecule, an alternative acid-stable protecting group may be required.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination (Strategy 1)

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), tert-butyl (3-(piperazin-1-yl)propyl)carbamate (1.2-1.5 eq), palladium pre-catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., RuPhos, 4-10 mol%).

  • Add a base, such as sodium tert-butoxide (1.5-2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_0 Strategy 1: N-Arylation of Functionalized Piperazine cluster_1 Strategy 2: Functionalization of Aniline-Piperazine Core Aniline-X Aniline Derivative (X = Cl, Br, I) Final_Product_1 This compound Aniline-X->Final_Product_1 Buchwald-Hartwig Coupling Pip-C3-NHBoc tert-butyl (3-(piperazin-1-yl)propyl)carbamate Pip-C3-NHBoc->Final_Product_1 Aniline Aniline Aniline-Pip-Boc Aniline-Piperazine-Boc Aniline->Aniline-Pip-Boc Buchwald-Hartwig Boc-Pip Boc-Piperazine Boc-Pip->Aniline-Pip-Boc Deprotection Deprotection Aniline-Pip-Boc->Deprotection Aniline-Pip Aniline-Piperazine Deprotection->Aniline-Pip Final_Product_2 This compound Aniline-Pip->Final_Product_2 Alkylation C3-Alkylating C3-NH-Boc Alkylating Agent C3-Alkylating->Final_Product_2

Caption: Synthetic strategies for this compound.

Troubleshooting_Buchwald_Hartwig Start Buchwald-Hartwig Reaction Problem {Low Yield | Incomplete Reaction | Purification Issues} Start->Problem Cause1 Side Reactions: - Bis-arylation - Dehalogenation Problem->Cause1 Low Yield/ Purification Cause2 Reaction Conditions: - Inactive Catalyst - Weak Base Problem->Cause2 Incomplete Reaction Cause3 Purification: - Co-eluting Impurities Problem->Cause3 Purification Solution1 Use mono-Boc-piperazine Lower reaction temperature Cause1->Solution1 Solution2 Ensure inert atmosphere Use stronger base (e.g., NaOtBu) Cause2->Solution2 Solution3 Alternative chromatography (Prep TLC, HPLC) Crystallization Cause3->Solution3

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

References

Technical Support Center: Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Aniline-piperazine-C3-NH-Boc, a key bifunctional linker used in the synthesis of PROTACs and other targeted therapies.[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low overall yield after synthesis - Incomplete reaction during the coupling of aniline (B41778) and piperazine (B1678402) moieties.- Suboptimal reaction conditions for the attachment of the C3-NH-Boc linker.- Degradation of the product during work-up or purification.- Monitor reaction progress by TLC or LC-MS to ensure complete consumption of starting materials.- Optimize reaction temperature, time, and stoichiometry of reagents.- Employ milder purification techniques and avoid prolonged exposure to strong acids or bases.
Presence of unreacted N-Boc-piperazine - Insufficient amount of the aniline starting material or coupling agent.- Deactivation of the aniline reactant.- Use a slight excess of the aniline component during the reaction.- Ensure the quality and reactivity of all starting materials.
Residual aniline starting material in the product - Incomplete reaction.- Inefficient removal during extraction or chromatography.- Drive the reaction to completion using appropriate catalysts or longer reaction times.- Perform an acidic wash (e.g., with 1M HCl) during the work-up to remove the basic aniline impurity.
Product appears as a persistent oil instead of a solid - Presence of residual solvents.- Co-elution of oily impurities during chromatography.- The compound is intrinsically an oil at room temperature.- Ensure complete removal of solvents under high vacuum.- Optimize the chromatographic separation to remove all impurities.- If the pure compound is an oil, store it under an inert atmosphere to prevent degradation.
Low purity after column chromatography - Inappropriate solvent system (polarity too high or too low).- Co-elution of closely related impurities.- Overloading of the column.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.- Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reversed-phase HPLC).- Reduce the amount of crude material loaded onto the column.
Broad or tailing peaks in HPLC analysis - Interaction of the basic piperazine moiety with residual silanols on the HPLC column.- Inappropriate mobile phase pH or buffer concentration.- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most common and effective method for purifying piperazine derivatives like this compound is silica (B1680970) gel column chromatography. A gradient elution with a solvent system such as ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is typically effective.

Q2: Can I use crystallization to purify this compound?

A2: Crystallization can be a viable purification method if a suitable solvent system is found. However, due to the flexible nature of the linker, the compound may exist as an oil or have a low melting point, making crystallization challenging. Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, diethyl ether) and solvent mixtures.

Q3: How can I remove the di-Boc protected piperazine impurity?

A3: The di-Boc piperazine impurity is generally less polar than the desired product. Therefore, it should elute earlier during normal-phase column chromatography. Careful fractionation and monitoring by TLC or HPLC are crucial to separate it from the product.

Q4: What are the expected NMR chemical shifts for this compound?

A4: While the exact spectrum needs to be experimentally determined, you can expect characteristic signals for the aromatic protons of the aniline ring, the methylene (B1212753) protons of the piperazine ring and the C3 linker, and a singlet for the nine protons of the Boc protecting group around 1.4 ppm. The NH proton of the carbamate (B1207046) will likely appear as a broad singlet.

Q5: What are the key considerations for the long-term storage of this compound?

A5: Like many aniline derivatives, this compound can be susceptible to oxidation, which may cause discoloration over time.[3] It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage) and protected from light.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Standard Protocol for Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • A typical gradient could be: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Typical Analytical Data for Key Compounds
CompoundMolecular WeightExpected 1H NMR Signals (ppm, indicative)TLC Rf (indicative)a
This compound~376.51.4 (s, 9H, Boc), 2.5-3.5 (m, 8H, piperazine), 1.6-1.8 (m, 2H, C3-linker), 3.1-3.3 (m, 2H, C3-linker), 4.8 (br s, 1H, NH-Boc), 6.8-7.3 (m, 5H, Ar-H)0.4
N-Boc-piperazine186.251.45 (s, 9H), 2.78 (t, 4H), 3.36 (t, 4H)[4]0.6
Aniline93.133.6 (br s, 2H, NH2), 6.7-7.2 (m, 5H, Ar-H)0.8

a Rf values are highly dependent on the specific TLC conditions (plate, solvent system) and should be considered as relative indicators.

Visualizations

purification_workflow crude_product Crude this compound dissolve Dissolve in minimal DCM crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb column Silica Gel Column Chromatography adsorb->column elute Gradient Elution (Hexanes to Ethyl Acetate) column->elute fractions Collect Fractions elute->fractions tlc Monitor by TLC fractions->tlc combine Combine Pure Fractions tlc->combine Pure impurities Impure Fractions/Waste tlc->impurities Impure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Purification check_tlc Review pre-purification TLC start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep overloading Column Overloaded? good_sep->overloading Yes solvent_system Optimize Solvent System good_sep->solvent_system No reduce_load Reduce Sample Load overloading->reduce_load Yes alt_method Consider Alternative Purification overloading->alt_method No

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Scaling Up Aniline-piperazine-C3-NH-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in scaling up the synthesis of the PROTAC linker, Aniline-piperazine-C3-NH-Boc.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. A common and effective route involves three key transformations:

  • Buchwald-Hartwig Amination: Coupling of an aniline (B41778) precursor with a suitable piperazine (B1678402) derivative.

  • N-Alkylation: Introduction of the three-carbon (C3) linker to the piperazine nitrogen.

  • Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine of the C3 linker.

Synthesis_Pathway Synthetic pathway for this compound. cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Alkylation A Aniline C 1-Boc-4-(phenyl)piperazine A->C Pd catalyst, Ligand, Base B N-Boc-piperazine B->C D 1-Phenylpiperazine (B188723) (after Boc deprotection) C->D Acidic Deprotection F This compound D->F Base, Solvent E tert-butyl (3-bromopropyl)carbamate E->F

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the synthetic step and addresses common issues encountered during scale-up.

Step 1: Buchwald-Hartwig Amination of Aniline with N-Boc-piperazine

Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination at scale?

A1: When scaling up, the following parameters are critical:

  • Inert Atmosphere: Strict exclusion of oxygen is paramount. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Purity: Use high-purity aniline, N-Boc-piperazine, and anhydrous, degassed solvents. Impurities can deactivate the palladium catalyst.

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos) is crucial and often substrate-dependent. For scale-up, using air-stable pre-catalysts is often more reliable.

  • Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and side product formation. Stronger bases like NaOtBu are often effective but can be sensitive to moisture and functional groups.

  • Temperature Control: Precise temperature control is essential. Overheating can lead to catalyst decomposition and side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Insufficiently inert atmosphere. 4. Inappropriate base or ligand.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Purify starting materials and use freshly distilled, degassed solvents. 3. Improve inert gas purging of the reaction vessel. 4. Screen different ligands and bases on a small scale.
Formation of side products (e.g., hydrodehalogenation of aryl halide) 1. Catalyst deactivation. 2. Reaction temperature is too high. 3. Presence of water.1. Use a higher catalyst loading or a more robust ligand. 2. Lower the reaction temperature and monitor progress over a longer period. 3. Ensure all reagents and solvents are scrupulously dry.
Inconsistent yields upon scale-up 1. Inefficient mixing. 2. Poor heat transfer.1. Use an appropriate overhead stirrer for larger volumes. 2. Ensure efficient heating and use a reactor with a suitable surface area-to-volume ratio.
Step 2: N-Alkylation of 1-Phenylpiperazine

Q2: What are the common challenges when alkylating the piperazine nitrogen with a C3 linker?

A2: Key challenges include:

  • Dialkylation: The product, being a secondary amine, can react with another equivalent of the alkylating agent to form a quaternary ammonium (B1175870) salt.

  • Reaction Rate: The nucleophilicity of the piperazine nitrogen can be influenced by the aniline group, potentially leading to slow reaction times.

  • Choice of Alkylating Agent: The reactivity of the C3 linker (e.g., bromo-, chloro-, or tosyl-activated) will affect the reaction conditions required.

Troubleshooting Guide: N-Alkylation

Issue Potential Cause(s) Recommended Solution(s)
Formation of dialkylated product 1. Excess alkylating agent. 2. High reaction temperature.1. Use a slight excess of the piperazine starting material (1.1-1.2 equivalents). 2. Run the reaction at a lower temperature for a longer duration.
Slow or incomplete reaction 1. Insufficiently reactive alkylating agent. 2. Inappropriate base or solvent.1. Switch to a more reactive alkylating agent (e.g., from chloride to bromide or iodide). 2. Use a stronger base (e.g., K₂CO₃ in DMF or ACN) to facilitate the reaction.
Difficult purification 1. Presence of unreacted starting materials and dialkylated product.1. Optimize the reaction stoichiometry to minimize byproducts. 2. Employ column chromatography with a suitable solvent system for purification.
Step 3: Boc Protection of the Terminal Amine

Q3: What are the key considerations for the Boc protection step?

A3: This is often a straightforward reaction, but attention should be paid to:

  • Stoichiometry of Boc Anhydride (Boc₂O): Using a slight excess (1.1-1.2 equivalents) of Boc₂O is common to ensure complete reaction.

  • Base: A mild base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid formed during the reaction. In some cases, the reaction can be performed without a base.

  • Workup: The workup is crucial for removing unreacted Boc₂O and other byproducts. An aqueous wash is typically employed.

Troubleshooting Guide: Boc Protection

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Insufficient Boc₂O. 2. Steric hindrance around the amine.1. Increase the equivalents of Boc₂O slightly. 2. Increase the reaction time and/or temperature.
Formation of di-Boc protected product (if other amines are present) 1. Not applicable for the final step of this specific synthesis, but a general concern.1. Carefully control the stoichiometry of Boc₂O.
Difficult removal of excess Boc₂O 1. Boc₂O can be difficult to remove by simple extraction.1. Use a scavenger resin that reacts with anhydrides. 2. Careful column chromatography can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(phenyl)piperazine (Buchwald-Hartwig Amination)
Reagent Molar Eq. MW Amount (for 10g scale of Aniline)
Aniline1.093.1310.0 g
N-Boc-piperazine1.2186.2523.9 g
Pd₂(dba)₃0.01915.70.98 g
XPhos0.04476.62.04 g
Sodium tert-butoxide (NaOtBu)1.596.115.5 g
Toluene (B28343) (anhydrous)--200 mL

Procedure:

  • To an oven-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add aniline, N-Boc-piperazine, sodium tert-butoxide, and XPhos.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Pd₂(dba)₃ under a positive flow of nitrogen.

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 1-Boc-4-(phenyl)piperazine.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound (N-Alkylation and Boc Protection)

Note: This protocol assumes a two-step, one-pot approach after the initial deprotection of 1-Boc-4-(phenyl)piperazine.

Part A: Deprotection

  • Dissolve 1-Boc-4-(phenyl)piperazine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting 1-phenylpiperazine TFA salt is used directly in the next step.

Part B: N-Alkylation

Reagent Molar Eq. MW Amount (starting from 10g of 1-Phenylpiperazine)
1-Phenylpiperazine1.0162.2310.0 g
tert-butyl (3-bromopropyl)carbamate1.1238.1216.0 g
Potassium Carbonate (K₂CO₃)3.0138.2125.5 g
Acetonitrile (ACN)--150 mL

Procedure:

  • To a round-bottom flask containing the 1-phenylpiperazine TFA salt, add acetonitrile, potassium carbonate, and tert-butyl (3-bromopropyl)carbamate.

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by flash column chromatography (DCM/Methanol gradient) to yield this compound.

Expected Yield: 60-75% over two steps.

Troubleshooting_Workflow Start Low Yield in Synthesis Step Check_Purity Check Purity of Starting Materials and Solvents Start->Check_Purity Check_Inertness Verify Inert Atmosphere Start->Check_Inertness Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Start->Optimize_Conditions Check_Purity->Optimize_Conditions Check_Inertness->Optimize_Conditions Analyze_Side_Products Analyze Side Products by LC-MS/NMR Optimize_Conditions->Analyze_Side_Products Purification_Issues Address Purification Challenges Optimize_Conditions->Purification_Issues Analyze_Side_Products->Optimize_Conditions Modify_Workup Modify Workup Procedure (e.g., pH adjustment, different extraction solvent) Purification_Issues->Modify_Workup Alternative_Purification Explore Alternative Purification (e.g., Crystallization, different chromatography) Purification_Issues->Alternative_Purification Success Improved Yield and Purity Modify_Workup->Success Alternative_Purification->Success

Caption: General troubleshooting workflow for synthesis scale-up.

Technical Support Center: Monitoring the Aniline-Piperazine-C3-NH-Boc Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for monitoring the progress of the Aniline-piperazine-C3-NH-Boc coupling reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the quickest method to check if my this compound coupling reaction is proceeding?

The most rapid and common method for routine monitoring is Thin-Layer Chromatography (TLC). It offers a quick visualization of the consumption of your starting materials (aniline-piperazine and the Boc-protected C3-carboxylic acid linker) and the formation of the new, generally less polar, amide product. By co-spotting the reaction mixture with the starting materials, you can qualitatively assess the reaction's progress.[1]

Q2: My TLC shows the disappearance of the starting materials, but I'm unsure if the major new spot is my desired product. How can I confirm?

While TLC is excellent for tracking the consumption of reactants, it may not definitively identify the product. To confirm the identity of the product spot, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique. LC-MS will provide the molecular weight of the components in your reaction mixture, allowing for positive identification of your desired product.

Q3: I don't see any product by LC-MS, but a new spot is visible on my TLC plate. What could be the issue?

This could indicate that your product does not ionize well under the current MS conditions or might be unstable in the MS source. Try adjusting the ionization source (e.g., from ESI to APCI) and polarity (positive/negative mode). Adding mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) can also help promote ionization.[1] In some cases, you may need to rely on HPLC with UV detection for quantification and NMR for structural confirmation.[1]

Q4: What are the expected molecular weights for the starting materials and the final product?

To accurately interpret your LC-MS data, you need to know the theoretical molecular weights of your reactants and product. Let's consider a common reaction: the coupling of 1-phenylpiperazine (B188723) with N-Boc-4-aminobutanoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
1-PhenylpiperazineC₁₀H₁₄N₂162.23163.24
N-Boc-4-aminobutanoic acidC₉H₁₇NO₄203.23204.24
Product: tert-butyl (4-(4-phenylpiperazin-1-yl)-4-oxobutyl)carbamate C₁₉H₂₉N₃O₃ 347.45 348.46

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or elongated spots - Sample is too concentrated.- The solvent system is not optimal for your compound's polarity.- The compound is acidic or basic and interacts strongly with the silica (B1680970) gel.- Dilute your reaction mixture sample before spotting.- Adjust the polarity of your mobile phase. For amides, a mixture of ethyl acetate and hexanes or dichloromethane (B109758) and methanol (B129727) is a good starting point.- Add a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase (e.g., 0.1-1%).[2]
Spots are not moving from the baseline (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running with the solvent front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the proportion of the polar solvent or choose a less polar solvent system.
Starting material and product spots have very similar Rf values - The polarity difference between your reactant and product is minimal in the chosen solvent system.- Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.- Utilize a co-spot. If the reaction is complete, the co-spot of the starting material and the reaction mixture should appear as two distinct spots.
Smearing, especially with high-boiling point solvents (e.g., DMF, DMSO) - The reaction solvent is interfering with the chromatography.- After spotting the TLC plate, place it under high vacuum for a few minutes to evaporate the high-boiling point solvent before developing the plate.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No product peak detected - The product is not ionizing under the chosen MS conditions.- The product is unstable and degrades in the MS source.- Change the ionization source (e.g., ESI, APCI) and polarity (positive/negative).[1]- Add additives like formic acid or ammonium acetate to the mobile phase to aid ionization.[1]
Multiple product peaks observed - Formation of side-products.- Presence of isomers.- Analyze the molecular weights of the additional peaks to identify potential byproducts (e.g., double acylation, urea (B33335) byproducts from coupling reagents).- Optimize reaction conditions (e.g., temperature, order of reagent addition) to minimize side reactions.
Product peak is broad or tailing - Poor solubility of the product in the mobile phase.- The product is interacting with the column's stationary phase.- Adjust the HPLC gradient and mobile phase composition.- Modify the mobile phase pH or change the organic solvent.- Screen different HPLC column chemistries (e.g., C18, Phenyl-Hexyl).[1]

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Spotting: On the starting line, apply small spots of:

    • Aniline-piperazine starting material (SM1).

    • Boc-protected C3-carboxylic acid starting material (SM2).

    • A co-spot of both SM1 and SM2.

    • A small aliquot of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 10-30% Ethyl Acetate in Hexanes, may require optimization). Ensure the solvent level is below the starting line.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate (B83412) or ninhydrin (B49086) (if a primary/secondary amine is expected) can also be used.

  • Analysis: The product is typically less polar than the carboxylic acid starting material and more polar than the aniline-piperazine starting material. A successful reaction will show the consumption of SM1 and SM2 and the appearance of a new spot.

LC-MS Monitoring Protocol
  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture. Quench the reaction by diluting it significantly in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).

  • Instrumentation: Use a reverse-phase C18 column with a gradient elution.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B and gradually increase it over several minutes.

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak at their respective retention times. The mass spectrometer will confirm the identity of these peaks by their mass-to-charge ratio (m/z).

Visualizing the Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues encountered during the monitoring of the this compound reaction.

G Troubleshooting Workflow for Reaction Monitoring start Reaction Monitoring Issue Observed tlc_issue TLC Anomaly start->tlc_issue lcms_issue LC-MS Anomaly start->lcms_issue streaking Streaking/Smearing tlc_issue->streaking similar_rf Similar Rf Values tlc_issue->similar_rf no_product_lcms No Product Peak lcms_issue->no_product_lcms multiple_peaks Multiple Product Peaks lcms_issue->multiple_peaks solution1 Dilute Sample Adjust Solvent Polarity Add Acid/Base Modifier streaking->solution1 solution2 Change Solvent System Use Co-spot similar_rf->solution2 solution3 Change Ionization Mode/Source Add Mobile Phase Additive no_product_lcms->solution3 solution4 Analyze Byproducts Optimize Reaction Conditions multiple_peaks->solution4

Caption: A flowchart for troubleshooting common TLC and LC-MS issues.

References

Technical Support Center: Synthesis of Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Aniline-piperazine-C3-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the successful synthesis of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the mono-N-arylation of a suitable piperazine (B1678402) derivative with an aniline (B41778) precursor, typically via a Buchwald-Hartwig amination reaction. The second step involves the alkylation of the remaining secondary amine of the piperazine with a Boc-protected C3-alkyl halide or a related electrophile.

Q2: Why is it crucial to use a mono-protected piperazine, such as Boc-piperazine, in the N-arylation step?

A2: Using a mono-protected piperazine is critical to prevent the common side reaction of diarylation, where the aniline derivative reacts with both nitrogen atoms of the piperazine ring.[1] This ensures the selective formation of the desired mono-arylated product. The Boc (tert-butyloxycarbonyl) protecting group can be selectively removed later in the synthetic sequence if required.

Q3: What are the key reaction parameters to control during the Buchwald-Hartwig amination step?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of anilines with piperazines, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often effective.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Anhydrous solvents such as toluene (B28343) or dioxane are typical, as water can deactivate the catalyst.[2]

Q4: I am observing incomplete conversion during the final alkylation step. What could be the issue?

A4: Incomplete conversion in the alkylation step can be due to several factors. The reactivity of the C3-NH-Boc alkylating agent may be low. Ensure you are using a good leaving group (e.g., iodide or bromide). The base used might not be strong enough to deprotonate the piperazine nitrogen effectively. Consider using a stronger base like potassium carbonate or a hindered organic base. Finally, reaction temperature and time are critical; you may need to increase the temperature or prolong the reaction time.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol), is usually effective in separating the desired product from starting materials and byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the N-Arylation (Buchwald-Hartwig) Step
Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the palladium catalyst and phosphine ligand are handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation. Use a pre-catalyst for more reliable results.[1]
Inappropriate Base Use a strong, non-nucleophilic, and soluble base like NaOtBu or KOtBu. For sensitive substrates, a milder base such as Cs₂CO₃ can be tested.[2]
Poor Ligand Choice For coupling with an electron-rich aniline, a bulky, electron-rich phosphine ligand like XPhos or RuPhos is recommended.[2]
Solvent Issues Use anhydrous solvents like toluene or dioxane. Ensure all glassware is thoroughly dried before use.[3]
Low Reactivity of Aryl Halide If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[1]
Problem 2: Formation of Bis-arylated Piperazine Byproduct
Potential Cause Troubleshooting Suggestion
Use of Unprotected Piperazine The most effective solution is to start with a mono-protected piperazine, such as N-Boc-piperazine.[1]
Incorrect Stoichiometry If using unprotected piperazine is unavoidable, use a significant excess of piperazine relative to the aryl halide.[2]
Rate of Addition Add the aryl halide slowly to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile.[2]
Problem 3: Difficulty in Removing Impurities During Purification
Potential Cause Troubleshooting Suggestion
Residual Palladium Catalyst After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea (B124793) or passing the crude product through a silica plug to remove residual palladium.
Co-eluting Impurities Optimize the column chromatography conditions. Try a different solvent system or use a high-performance liquid chromatography (HPLC) for purification if necessary.
Unreacted Starting Materials Ensure the reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) before workup. If the reaction has stalled, re-evaluate the reaction conditions (temperature, time, reagents).

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination for N-Arylation of Boc-Piperazine with an Aniline Derivative

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoaniline) (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, NaOtBu, palladium pre-catalyst, and phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene80-10075-95[2]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10070-90[2]
G3-XPhos PrecatalystLHMDSTHF60-8080-98[1]
CuI / 1,10-phenanthrolineCs₂CO₃DMF110-12060-85[2]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Arylation (Buchwald-Hartwig Amination) cluster_step2 Step 2: Alkylation Aniline Aniline (or derivative) Intermediate N-Aryl-N'-Boc-Piperazine Aniline->Intermediate Pd Catalyst, Ligand, Base Boc_Piperazine N-Boc-Piperazine Boc_Piperazine->Intermediate C3_Halide Boc-NH-C3-Halide Final_Product This compound C3_Halide->Final_Product Base (e.g., K2CO3) Intermediate_ref->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products Check_Reaction->Side_Products Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions No Check_Reagents Check Reagent Quality: - Anhydrous Solvents - Active Catalyst - Fresh Base Incomplete_Reaction->Check_Reagents Yes Bis_Arylation Bis-arylation? Side_Products->Bis_Arylation Other_Side_Products Other Side Products Side_Products->Other_Side_Products Success Successful Synthesis Optimize_Conditions->Success Check_Reagents->Optimize_Conditions Use_Boc_Piperazine Use mono-Boc-piperazine Bis_Arylation->Use_Boc_Piperazine Yes Bis_Arylation->Other_Side_Products No Use_Boc_Piperazine->Success Purification_Issue Review Purification Strategy: - Different Solvent System - Alternative Chromatography Other_Side_Products->Purification_Issue Purification_Issue->Success

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Aniline-Piperazine-C3-NH-Boc Coupling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and refinement of Aniline-piperazine-C3-NH-Boc coupling protocols. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of mono-Boc-protected piperazine (B1678402) with an aniline (B41778) derivative, a key step in synthesizing the title compound and related structures.

Question 1: Why is the yield of my N-arylation reaction consistently low?

Answer: Low yields in aniline-piperazine coupling, typically performed under Buchwald-Hartwig or similar cross-coupling conditions, can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen and moisture. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Incorrect Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. For electron-poor anilines, more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) may be required.[1] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common, but milder bases like Cs₂CO₃ might be necessary for sensitive substrates.[1]

  • Poor Substrate Nucleophilicity: Anilines, particularly those that are electron-poor, can be poor nucleophiles, leading to slow or incomplete reactions. Increasing the reaction temperature or using a more active catalyst system can help overcome this.

  • Low Reaction Temperature: While some couplings proceed at room temperature, many require heating. An insufficient temperature will result in a slow reaction rate. Optimal temperatures for Buchwald-Hartwig couplings are often in the 80-110 °C range.

Question 2: I am observing a significant amount of a bis-arylated piperazine byproduct. How can I prevent this?

Answer: Formation of a bis-arylated byproduct occurs when both nitrogen atoms of the piperazine ring react with the aniline precursor.

  • Ensure Complete Mono-Protection: The most critical step is to start with high-purity, mono-Boc-protected piperazine. Incomplete protection will leave reactive secondary amines available for the second arylation.

  • Control Stoichiometry: Using a slight excess of the mono-Boc-piperazine relative to the aryl halide (or aniline derivative) can help minimize the double addition. A slow addition of the aryl halide to the reaction mixture can also maintain a high relative concentration of the piperazine, favoring mono-arylation.[1]

Question 3: My starting materials are not fully soluble in the reaction solvent. What should I do?

Answer: Poor solubility can significantly hinder reaction kinetics.

  • Solvent Selection: Common solvents for Buchwald-Hartwig reactions include toluene (B28343), dioxane, and THF.[1] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO, but be aware they can affect catalyst activity and require higher purification effort.

  • Temperature: Gently heating the mixture during dissolution can improve solubility.

  • Zwitterionic Character: If your starting material has both acidic and basic functional groups, it may exist as a zwitterion, which often have poor solubility in common organic solvents.[2] In such cases, adjusting the pH or using a mixture of solvents might be necessary. For Boc protection specifically, aqueous conditions with a base like NaOH can solve solubility issues for zwitterionic substrates.[2][3]

Question 4: The Boc deprotection step is incomplete or leads to unwanted side products. How can I optimize this?

Answer: Incomplete deprotection or side reactions are common issues during the removal of the Boc group with acid.

  • Incomplete Deprotection: This is often due to insufficient acid concentration, short reaction time, or low temperature.[4] Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the starting material before work-up.[4]

  • Alkylation Side Product: The deprotection process generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule (e.g., electron-rich aromatic rings).[4] The most effective solution is to add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the cation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Boc group in this synthesis? A1: The tert-butoxycarbonyl (Boc) group is a protecting group for one of the amine functionalities on the piperazine ring.[4] This prevents the nitrogen from undergoing unwanted reactions, such as double arylation, and ensures that the coupling occurs selectively at the unprotected nitrogen.[1] Its stability under basic and neutral conditions and its easy removal under acidic conditions make it ideal for this purpose.[5][6]

Q2: Which analytical techniques are best for monitoring the reaction progress? A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying potential side products by their mass-to-charge ratio.[1][4]

Q3: Can I use a different protecting group instead of Boc? A3: Yes, other protecting groups can be used, but the choice depends on the overall synthetic strategy. The key is to select a group that is stable to the coupling conditions (typically basic, palladium-catalyzed) but can be removed without affecting other functional groups in the molecule (orthogonal protection). For example, a Cbz group is stable under these conditions but is typically removed by catalytic hydrogenation, which might not be compatible if your molecule contains reducible functional groups like alkenes or alkynes.[6]

Data & Protocols

Optimized Reaction Conditions

The following tables summarize typical starting conditions for key steps. These should be optimized for specific substrates.

Table 1: Typical Buchwald-Hartwig N-Arylation Conditions

ParameterConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Ensure high purity.
Ligand XPhos, RuPhos, SPhos (1.2-2x Pd)Bulky, electron-rich ligands are often effective.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.)Base strength should be matched to substrate reactivity.[1]
Solvent Toluene, Dioxane, THF (Anhydrous)Ensure solvents are deoxygenated.[1]
Temperature 80 - 110 °CMonitor for potential degradation of starting materials.
Atmosphere Inert (Argon or Nitrogen)Critical for preventing catalyst deactivation.[1]

Table 2: Boc Deprotection Protocols

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid is required to cleave the carbamate.[6]
Concentration 20-50% TFA in Dichloromethane (B109758) (DCM)Higher concentrations may be needed for stubborn substrates.[4]
Scavenger Triethylsilane (TES), Thioanisole (5% v/v)Highly recommended to prevent tert-butylation side products.[4]
Temperature 0 °C to Room TemperatureStart at 0 °C for addition, then allow to warm.
Time 30 - 120 minutesMonitor reaction to completion by TLC or LC-MS.[4]
Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Coupling

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the vessel with a septum, and purge with argon for 5-10 minutes.

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • If using a scavenger, add triethylsilane (5-10 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) dropwise (to achieve a final concentration of 20-50% v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

Visual Guides

experimental_workflow Experimental Workflow for Aniline-Piperazine Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start 1. Add Reagents (Aryl Halide, N-Boc-Piperazine, Base, Ligand, Catalyst) inert 2. Make Inert (Evacuate/Backfill Ar) start->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat Reaction (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Column Chromatography quench->purify product Pure Product purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield p1 Problem: Low Product Yield q1 Analyze crude reaction mixture by LC-MS/TLC p1->q1 q2 Is starting material (SM) present? q1->q2 s4 Product Degradation: • Shorten reaction time • Lower temperature • Check work-up conditions q1->s4 Product observed, then disappears q3 Are there significant side products? q2->q3 No s1 Incomplete Reaction: • Increase temperature/time • Check reagent purity • Use stronger base/more active ligand q2->s1 Yes s2 SM Degradation: • Lower temperature • Use milder base • Check for air/moisture contamination q3->s2 No (SM consumed, no product) s3 Side Reactions: • Optimize stoichiometry • Check for bis-arylation • Ensure inert atmosphere q3->s3 Yes

Caption: A decision tree to diagnose and resolve low-yield issues in coupling reactions.

buchwald_hartwig_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex R-Pd(II)L(X) pd0->oa_complex Oxidative Addition amine_complex [R-Pd(II)L(Nuc)]+ oa_complex->amine_complex Ligand Exchange & Coordination product_complex Product-Pd(0)L amine_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Product (Aniline-Piperazine) product_complex->product reagents1 Aryl-X reagents1->oa_complex reagents2 Piperazine-NH + Base reagents2->amine_complex

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of modern drug discovery. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker, far from being a passive spacer, critically influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed comparison of the Aniline-piperazine-C3-NH-Boc linker with other commonly employed PROTAC linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The this compound linker is a specific chemical entity used in the synthesis of PROTACs, such as those targeting Wee1 kinase.[1][2] Its structure incorporates several key features: a rigid piperazine (B1678402) ring, a short C3 alkyl chain, and an aniline (B41778) moiety. This combination of elements imparts a semi-rigid architecture, which can be advantageous for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

The Functional Anatomy of PROTAC Linkers

PROTAC linkers can be broadly categorized into flexible and rigid types, with many modern linkers occupying a space in between as semi-rigid structures. The choice of linker has a profound impact on the PROTAC's ability to induce a stable and efficient ternary complex, which is a prerequisite for successful protein ubiquitination and subsequent degradation by the proteasome.[3]

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, have been widely used in initial PROTAC designs due to their synthetic accessibility.

  • Alkyl Chains: These linkers offer a high degree of conformational freedom, which can allow the PROTAC to adopt various orientations to facilitate ternary complex formation. However, long alkyl chains can increase the lipophilicity of the molecule, potentially leading to poor solubility and cell permeability.

  • PEG Chains: PEG linkers are known to enhance the aqueous solubility of PROTACs. The ethylene (B1197577) glycol units can also engage in hydrogen bonding, which may influence interactions within the ternary complex. However, PEG linkers can sometimes lead to increased metabolic instability.

Rigid and Semi-Rigid Linkers: The Case for Conformational Control

To overcome the limitations of highly flexible linkers, researchers have increasingly turned to more rigid and semi-rigid designs. These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings.

  • Piperazine-Containing Linkers: The piperazine ring, as found in the this compound linker, introduces a degree of rigidity. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting a more stable ternary complex. Furthermore, the piperazine moiety can improve a PROTAC's physicochemical properties, such as solubility (upon protonation) and metabolic stability.[4][5][6][7] Studies have shown that fine-tuning the chemical environment around the piperazine ring can significantly impact its protonation state and, consequently, the overall properties of the PROTAC.[4][5][6][7]

  • Aniline Moiety: The inclusion of an aniline group can provide a point for further chemical modification and can influence the electronic properties and binding interactions of the linker.

  • C3 Alkyl Chain: The three-carbon chain in the this compound linker provides a defined spacing between the piperazine ring and the point of attachment to either the target binder or the E3 ligase ligand. The length of the alkyl chain is a critical parameter that must be optimized for each specific PROTAC system.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following table summarizes representative data from a study on BRD4-targeting PROTACs, illustrating the impact of linker length and composition on degradation performance. While this study does not specifically use the this compound linker, it provides valuable insights into the performance of piperazine-containing linkers.

Compound IDLinker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Compound 34 Piperazine-based15BRD4CRBN4.9>95[3]
Compound 35 Piperazine-based18BRD4CRBN15.6>95[3]
Compound 36 Piperazine-based12BRD4CRBN23.7>95[3]

Data from a study on BRD4-targeting PROTACs with piperazine-containing linkers, a (+)-JQ1 warhead, and a pomalidomide-derived ligand for Cereblon (CRBN) E3 ligase.[3]

This data highlights that even subtle changes in linker length within a series of piperazine-containing PROTACs can significantly impact degradation potency.

Visualizing PROTAC Mechanisms and Workflows

To better understand the principles of PROTAC action and the experimental processes involved in their evaluation, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Degradation & Mechanistic Assays start Start: PROTAC Synthesis (e.g., with this compound) cell_culture Cell Culture & PROTAC Treatment start->cell_culture ternary_complex_assay Ternary Complex Assay (e.g., FRET, SPR, ITC) start->ternary_complex_assay cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis hibit_assay HiBiT/NanoBRET Assay (Live-cell degradation kinetics) cell_culture->hibit_assay western_blot Western Blot (Quantify POI levels) cell_lysis->western_blot ms_proteomics Mass Spectrometry (Global proteome effects) cell_lysis->ms_proteomics data_analysis Data Analysis (DC50, Dmax, Kinetics) western_blot->data_analysis hibit_assay->data_analysis ms_proteomics->data_analysis ternary_complex_assay->data_analysis conclusion Conclusion: Linker Performance Evaluation data_analysis->conclusion Linker_Properties Linker Linker Properties Composition (e.g., Piperazine, PEG) Length Rigidity Solubility PROTAC_Performance PROTAC Performance Ternary Complex Stability Degradation Efficacy (DC50, Dmax) Cell Permeability Pharmacokinetics Linker:f0->PROTAC_Performance:p0 influences Linker:f1->PROTAC_Performance:p1 dictates Linker:f2->PROTAC_Performance:p0 enhances Linker:f3->PROTAC_Performance:p2 improves PROTAC_Performance:p1->PROTAC_Performance:p3 PROTAC_Performance:p2->PROTAC_Performance:p3

References

A Comparative Guide to Aniline-piperazine-C3-NH-Boc and Other Piperazine Derivatives in Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of piperazine (B1678402) moieties into therapeutic candidates and complex chemical probes, such as Proteolysis Targeting Chimeras (PROTACs), is a cornerstone of modern drug discovery. The selection of the appropriate piperazine derivative is critical, as it significantly influences the synthetic efficiency, physicochemical properties, and biological activity of the final molecule. This guide provides an objective comparison of Aniline-piperazine-C3-NH-Boc with other classes of piperazine derivatives, supported by experimental data and detailed protocols to inform rational molecular design and synthesis.

Executive Summary

This compound has emerged as a valuable bifunctional linker in the synthesis of targeted therapies, particularly in the realm of PROTACs where it serves to connect a target-binding warhead to an E3 ligase ligand. Its structure, featuring a semi-rigid piperazine core, an aniline (B41778) group for further functionalization, a three-carbon spacer, and a Boc-protected amine, offers a balance of structural constraint and synthetic versatility. Compared to more flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), and simpler alkyl chains, piperazine derivatives like this compound can enhance the pre-organization of a molecule, potentially leading to more favorable interactions within a biological system. This can translate to improved efficacy in cellular and in vivo models. However, the choice of a specific piperazine derivative is highly dependent on the specific application and the desired structure-activity relationship (SAR).

I. The Strategic Advantage of Piperazine-Containing Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the two ligands is a critical determinant of the PROTAC's efficacy.

Comparison of Linker Types:
  • Flexible Linkers (e.g., Alkyl Chains, PEG): These linkers offer synthetic simplicity and can allow for a broad exploration of spatial orientations between the target protein and the E3 ligase. However, their high conformational flexibility can come at an entropic cost upon binding and may not always lead to an optimal ternary complex formation.

  • Rigid and Semi-Rigid Linkers (e.g., Piperazine Derivatives): The inclusion of a cyclic moiety like piperazine introduces a degree of rigidity into the linker. This can:

    • Pre-organize the PROTAC: Constraining the linker's conformation can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.

    • Improve Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve solubility and cell permeability.

    • Provide Synthetic Handles: The piperazine scaffold offers multiple points for chemical modification, allowing for fine-tuning of the linker's properties.

The this compound linker embodies these advantages, providing a semi-rigid scaffold with a protected amine for controlled, sequential synthesis.

II. Comparative Synthesis of Piperazine Derivatives

The synthesis of functionalized piperazine derivatives is a key step in the development of many drug candidates. The choice of synthetic route can impact yield, purity, and scalability.

Synthesis of this compound (Intermediate Int-3)

A detailed experimental protocol for the synthesis of tert-butyl (3-(4-(phenylamino)piperazin-1-yl)propyl)carbamate, also known as this compound, is crucial for its application in PROTAC development. The synthesis typically involves a multi-step sequence.

Experimental Protocol: Synthesis of tert-butyl (3-(4-(phenylamino)piperazin-1-yl)propyl)carbamate

This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and desired scale.

  • Step 1: Mono-Boc protection of 1,3-diaminopropane (B46017).

    • To a solution of 1,3-diaminopropane (excess) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol, add di-tert-butyl dicarbonate (B1257347) (Boc)₂O dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • The reaction mixture is then worked up using an aqueous acid-base extraction to isolate the mono-Boc protected product, tert-butyl (3-aminopropyl)carbamate.

  • Step 2: Reductive amination with a protected piperazine.

    • Combine tert-butyl (3-aminopropyl)carbamate with a suitable protected piperazine derivative (e.g., 1-Boc-piperazine) and a reducing agent such as sodium triacetoxyborohydride (B8407120) in a chlorinated solvent like dichloroethane (DCE).

    • The reaction is typically stirred at room temperature for 12-24 hours.

    • Purification is achieved through column chromatography to yield the desired substituted piperazine.

  • Step 3: Deprotection and arylation.

    • The Boc-protected piperazine is deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM).

    • The resulting secondary amine is then subjected to a Buchwald-Hartwig amination with a suitable aniline precursor (e.g., a protected bromoaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

  • Step 4: Final deprotection (if necessary).

    • If the aniline nitrogen was protected, a final deprotection step is carried out to yield the target molecule, this compound.

Note: The specific reagents and conditions can be found in patents such as WO2020069105, which describes the synthesis of intermediates for Wee1 kinase degraders.

General Comparison of Synthetic Routes for Piperazine Derivatives:
Synthetic MethodStarting MaterialsKey Features & ConsiderationsTypical Yields
Buchwald-Hartwig Amination Aryl halide, PiperazineVersatile for creating N-aryl piperazines. Requires a palladium catalyst and a phosphine ligand.Good to Excellent
Reductive Amination Aldehyde/Ketone, PiperazineForms C-N bonds. Utilizes reducing agents like NaBH(OAc)₃ or NaBH₃CN.Moderate to Good
Ring Formation from Diamines Diamine, DihalideClassical method for constructing the piperazine ring. Can be lower yielding and less regioselective.Variable
Click Chemistry Azide and Alkyne functionalized precursorsProvides a highly efficient and modular approach for linking piperazine-containing fragments.Excellent

III. Performance Comparison in PROTAC Applications

The ultimate measure of a linker's effectiveness is its impact on the biological activity of the PROTAC. This is typically assessed by measuring the concentration required to achieve 50% degradation of the target protein (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).

Table 1: Illustrative Comparison of Linker Types on PROTAC Performance (Hypothetical Data based on literature trends)

Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Key Observations
Flexible (PEG-based) Kinase XCRBN10085Provides good degradation but may not be optimal.
Flexible (Alkyl Chain) Kinase XCRBN15080Can suffer from lower solubility and higher lipophilicity.
Rigid (Piperazine-based) Kinase XCRBN25>95The rigid structure facilitates a more stable ternary complex, leading to enhanced degradation.[1][]

Note: The data presented here is illustrative and intended to highlight general trends observed in the literature. Actual performance is highly dependent on the specific target, E3 ligase, and the overall PROTAC architecture.

IV. Visualizing the Role of Piperazine Linkers

The following diagrams illustrate the key concepts discussed in this guide.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Target Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Synthesis_Workflow General Synthetic Workflow for Piperazine-Containing PROTACs Starting Materials Starting Materials Piperazine Linker Synthesis Piperazine Linker Synthesis Starting Materials->Piperazine Linker Synthesis Warhead Conjugation Warhead Conjugation Piperazine Linker Synthesis->Warhead Conjugation E3 Ligase Ligand Conjugation E3 Ligase Ligand Conjugation Warhead Conjugation->E3 Ligase Ligand Conjugation Final PROTAC Final PROTAC E3 Ligase Ligand Conjugation->Final PROTAC Purification and Characterization Purification and Characterization Final PROTAC->Purification and Characterization Linker_Comparison Logical Relationship of Linker Properties and PROTAC Efficacy Linker Properties Linker Properties Flexibility Flexibility Linker Properties->Flexibility Rigidity Rigidity Linker Properties->Rigidity Solubility Solubility Linker Properties->Solubility Permeability Permeability Linker Properties->Permeability Ternary Complex Stability Ternary Complex Stability Flexibility->Ternary Complex Stability Decreases Rigidity->Ternary Complex Stability Increases Degradation Efficacy Degradation Efficacy Solubility->Degradation Efficacy Improves Permeability->Degradation Efficacy Improves Ternary Complex Stability->Degradation Efficacy Enhances

References

Unveiling the Role of Aniline-piperazine-C3-NH-Boc in Wee1 Inhibition: A Comparative Guide to Direct Inhibition vs. Targeted Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of therapeutic strategies targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. We delve into the validation of the role of Aniline-piperazine-C3-NH-Boc as a key component in a novel targeted degradation approach and contrast this with the established mechanism of direct enzymatic inhibition by small molecules.

The G2/M checkpoint is a crucial cellular process that prevents cells with damaged DNA from entering mitosis. A key kinase governing this checkpoint is Wee1. By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (Cdk1), Wee1 provides time for DNA repair. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for survival. This dependency presents a strategic vulnerability, positioning Wee1 as a promising target for anticancer therapies.

Traditionally, the focus has been on developing small molecule inhibitors that directly block the catalytic activity of Wee1. However, an emerging and powerful alternative is the use of Proteolysis-Targeting Chimeras (PROTACs) to induce the targeted degradation of the Wee1 protein. The linker molecule, this compound, is an integral component in the synthesis of a Wee1-targeting PROTAC, Pomalidomide-C3-adavosertib (also known as ZNL-02-096). This guide will compare the performance of this PROTAC-mediated degradation strategy with that of direct Wee1 inhibitors, supported by experimental data.

Performance Comparison: Wee1 Degradation vs. Direct Inhibition

The efficacy of targeting the Wee1 pathway can be assessed through various quantitative metrics. Below is a comparison of the Wee1 degrader utilizing the this compound linker and several prominent direct Wee1 inhibitors.

Compound NameMechanism of ActionTargetCell-Free IC50 (nM)Cellular DC50 (nM)Selectivity Notes
ZNL-02-096 Wee1 Protein DegradationWee13.58[1]≤ 100[1]Selectively degrades Wee1 while sparing PLK1, a known off-target of adavosertib.[1][2][3][4] Induces G2/M accumulation at 10-fold lower doses than adavosertib.[5]
Adavosertib (AZD1775/MK-1775) Direct InhibitionWee15.2[6][7][8]N/APotent Wee1 inhibitor, but also shows activity against Polo-like kinase 1 (PLK1).[5]
Azenosertib (B8217948) (ZN-c3) Direct InhibitionWee13.9[6][7][9][10]N/AHighly selective for Wee1 with approximately 60-fold greater potency against Wee1 than PLK1.[9]
Debio 0123 (WEE1-IN-5) Direct InhibitionWee10.8[7][11]N/AA potent and highly selective Wee1 inhibitor that does not inhibit PLK1 or PLK2.[12]
PD0166285 Direct InhibitionWee124[6][7][13][14][15][16]N/AAn early Wee1 inhibitor that also shows activity against other kinases including Myt1, Chk1, c-Src, EGFR, and FGFR1.[8][14][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to validate these compounds, the following diagrams are provided.

Wee1_Inhibition_Pathway cluster_checkpoint G2/M Checkpoint Control cluster_intervention Therapeutic Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Wee1 Wee1 Chk1_Chk2->Wee1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B (MPF) Wee1->Cdk1_CyclinB inhibits (pY15) Proteasome Proteasome Wee1->Proteasome degradation Cdc25->Cdk1_CyclinB activates Mitosis Mitosis Cdk1_CyclinB->Mitosis Direct_Inhibitors Direct Inhibitors (Adavosertib, Azenosertib, etc.) Direct_Inhibitors->Wee1 PROTAC Wee1 PROTAC (ZNL-02-096) PROTAC->Wee1 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits

Caption: Wee1 signaling pathway and points of therapeutic intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Wee1 Kinase Inhibition Assay (e.g., TR-FRET) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) Kinase_Assay->Cell_Viability Degradation_Assay Wee1 Degradation Assay (e.g., Western Blot, DC50 determination) Degradation_Assay->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay Cell_Viability->Clonogenic_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Cycle->Apoptosis_Assay Compound_Synthesis Compound Synthesis (Direct Inhibitor or PROTAC) Compound_Synthesis->Kinase_Assay Compound_Synthesis->Degradation_Assay

Caption: General experimental workflow for evaluating Wee1-targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate Wee1 inhibitors and degraders.

Wee1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Wee1.

  • Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer to the Wee1 kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. An inhibitor competes with the tracer for binding to the kinase, resulting in a loss of FRET signal.

  • Materials:

    • Recombinant Wee1 kinase

    • Europium-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Test compounds (Wee1 inhibitors)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the test compound, a pre-mixed solution of Wee1 kinase and the anti-tag antibody, and the kinase tracer.

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor) and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 72 hours).[17]

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

  • Principle: Cells are treated with a compound, and then a known number of cells are plated and allowed to grow until visible colonies are formed. The number of colonies is counted to determine the surviving fraction of cells.

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • 6-well plates or culture dishes

    • Test compounds

    • Crystal violet staining solution

  • Procedure:

    • Treat cells in suspension or as monolayers with various concentrations of the test compound for a specified duration.

    • Harvest and count the cells.

    • Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and incubate for 10-14 days, or until colonies of at least 50 cells are visible.

    • Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.

    • Count the number of colonies in each well.

    • Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

The targeting of Wee1 kinase represents a promising strategy in oncology, particularly for cancers with defective G1 checkpoint control. The development of PROTACs, utilizing linkers such as this compound, to induce Wee1 degradation offers a novel and potent alternative to direct enzymatic inhibition. The Wee1 degrader ZNL-02-096 demonstrates high potency and selectivity, with the advantage of sparing the off-target kinase PLK1. This targeted degradation approach has the potential to overcome some of the limitations of traditional small molecule inhibitors, such as off-target effects and the need for sustained high drug concentrations to maintain target inhibition.

In contrast, direct Wee1 inhibitors like azenosertib and Debio 0123 have also shown significant improvements in selectivity and potency over earlier generations of inhibitors. The choice between these two therapeutic modalities will likely depend on the specific tumor context, potential resistance mechanisms, and the overall safety profile.

The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of these exciting therapeutic strategies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of both Wee1 degradation and direct inhibition in the fight against cancer.

References

Comparative Analysis of PROTACs Synthesized with Aniline-Piperazine-C3-NH-Boc and Alternatives for Targeted Wee1 Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Wee1 kinase reveals the strategic importance of the linker component in determining degradation efficiency and selectivity. This report focuses on PROTACs synthesized using the Aniline-piperazine-C3-NH-Boc linker and its derivatives, benchmarked against alternative linker strategies, providing critical insights for researchers and professionals in drug development.

The Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. The development of PROTACs to induce the degradation of Wee1 offers a novel therapeutic modality beyond simple inhibition. A key example is the PROTAC ZNL-02-096, which incorporates the Wee1 inhibitor AZD1775 as the warhead, a pomalidomide (B1683931) ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, and a linker derived from the this compound scaffold.

Performance Comparison of Wee1 Degraders

The efficacy of Wee1-targeting PROTACs is critically dependent on the composition and length of the linker connecting the warhead to the E3 ligase ligand. The following table summarizes the performance of representative Wee1 PROTACs, including those with piperazine-based linkers and other alternatives.

PROTAC IDWarheadE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ZNL-02-096 AZD1775PomalidomidePiperazine-C3~10>90MOLT-4[1]
Compound 144 AZD1775PomalidomidePiperazine-C4<10>90MV-4-11[2][3]
MA055 AZD1775PomalidomideShort PEG>1000<20Kelly[2]
MA071 AZD1775VH032Long Alkyl~100~80Kelly[2]

Key Observations:

  • Superiority of Piperazine-Based Linkers: PROTACs ZNL-02-096 and Compound 144, both featuring a piperazine-containing linker, demonstrate significantly higher potency (lower DC50 values) and greater maximal degradation (Dmax) of Wee1 compared to PROTACs with a short PEG linker (MA055) or a long alkyl linker (MA071).[1][2][3]

  • Impact of Linker Length: A subtle modification in the linker length, from a C3 chain in ZNL-02-096 to a C4 chain in Compound 144, can influence degradation efficiency, highlighting the importance of optimizing linker length for productive ternary complex formation.[2][3]

  • E3 Ligase Choice: The comparison also underscores the role of the recruited E3 ligase, with both CRBN and VHL being viable options for Wee1 degradation, although the linker requirements for each may differ.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are provided below.

Western Blotting for Wee1 Degradation

This protocol is adapted from studies evaluating Wee1 PROTACs.[1]

  • Cell Culture and Treatment: Seed human cancer cell lines (e.g., MOLT-4, MV-4-11, Kelly) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Wee1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the Western blot bands to quantify the relative levels of Wee1 protein, normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.

Cell Viability Assay

This protocol is a standard method to assess the anti-proliferative effects of the PROTACs.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (e.g., ZNL-02-096) POI Target Protein (Wee1) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of Action for a Wee1-targeting PROTAC.

Experimental_Workflow start Start: Synthesize/Obtain PROTACs cell_culture Cell Culture (e.g., MOLT-4) start->cell_culture treatment Treat cells with PROTACs (Dose-response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability_assay Cell Viability Assay treatment->viability_assay western_blot Western Blot for Wee1 Levels lysis->western_blot data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis conclusion Comparative Analysis & Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating Wee1 PROTACs.

Logical_Comparison PROTACs PROTACs Targeting Wee1 Piperazine-C3 (ZNL-02-096) Piperazine-C4 (Cpd 144) Short PEG (MA055) Long Alkyl (MA071) Performance Performance Metrics Degradation Potency (DC50) Max Degradation (Dmax) Selectivity Anti-proliferative Activity (IC50) PROTACs:p1->Performance:d1 High PROTACs:p1->Performance:d2 High PROTACs:p2->Performance:d1 High PROTACs:p2->Performance:d2 High PROTACs:p3->Performance:d1 Low PROTACs:p3->Performance:d2 Low PROTACs:p4->Performance:d1 Moderate PROTACs:p4->Performance:d2 Moderate

Caption: Logical relationship of comparative analysis.

References

Biological Validation of Targets for Aniline-Piperazine-C3-NH-Boc Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PROTACs (Proteolysis-Targeting Chimeras) utilizing the Aniline-piperazine-C3-NH-Boc linker scaffold for the biological validation of protein targets. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in the design and evaluation of novel protein degraders.

Introduction to this compound Based PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The "this compound" moiety represents a specific type of linker that plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This guide focuses on the biological validation of targets for PROTACs incorporating this particular linker.

Target Validation: WEE1 Kinase Degradation

A key target that has been successfully degraded using a PROTAC synthesized with an aniline-piperazine-C3 linker is the WEE1 G2 checkpoint kinase, a crucial regulator of the cell cycle. The PROTAC, Pomalidomide-C3-adavosertib , utilizes adavosertib (AZD1775) as the WEE1-binding warhead and pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.[1][2][3]

PROTAC-Mediated Degradation of WEE1 Signaling Pathway

The following diagram illustrates the mechanism of action for a WEE1-targeting PROTAC.

PROTAC_WEE1_Pathway cluster_cell Cancer Cell PROTAC Aniline-piperazine-C3 PROTAC Ternary_Complex Ternary Complex (WEE1-PROTAC-CRBN) PROTAC->Ternary_Complex Binds WEE1 WEE1 Kinase WEE1->Ternary_Complex CDK1_pY15 CDK1 (pY15) Inactive WEE1->CDK1_pY15 Phosphorylates CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_WEE1 Polyubiquitinated WEE1 Ternary_Complex->Ub_WEE1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_WEE1->Proteasome Recognition CDK1 CDK1 Active Degraded_WEE1 Proteasome->Degraded_WEE1 Degradation Degraded_WEE1->CDK1 Leads to Activation G2_M_Arrest G2/M Arrest CDK1_pY15->G2_M_Arrest Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., OVCAR8, MOLT4) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Cell_Viability 7. Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Western_Blot 4. Western Blot Analysis (Target protein, loading control) Cell_Lysis->Western_Blot Densitometry 5. Densitometry & Data Analysis Western_Blot->Densitometry DC50_Dmax 6. Determine DC50 and Dmax Densitometry->DC50_Dmax IC50 8. Determine IC50 Cell_Viability->IC50

References

Assessing the Specificity of Aniline-Piperazine-C3-NH-Boc Derived PROTACs for Wee1 Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the specificity of proteolysis-targeting chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety. This guide provides a comparative analysis of the specificity of PROTACs derived from the Aniline-piperazine-C3-NH-Boc linker scaffold, with a focus on their application in degrading the Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.

The this compound moiety serves as a versatile linker in the construction of PROTACs. When combined with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, such as pomalidomide, and a warhead targeting a specific protein of interest, it forms a heterobifunctional degrader. In the context of Wee1 degradation, the warhead is typically derived from a known Wee1 inhibitor, such as AZD1775. The resulting PROTAC is designed to induce the selective ubiquitination and subsequent proteasomal degradation of Wee1.

Comparative Analysis of Wee1 Degradation

Recent studies have demonstrated that the conversion of a kinase inhibitor into a PROTAC can significantly enhance its selectivity. The Wee1 inhibitor AZD1775 is known to have off-target effects on other kinases. However, when incorporated into a PROTAC, the resulting molecule can induce highly specific degradation of Wee1. The choice of linker and E3 ligase ligand is crucial in achieving this selectivity.

The following table summarizes the degradation potency and selectivity of a Wee1-targeting PROTAC (Compound 1) that utilizes a piperazine-based linker structurally related to the this compound scaffold and recruits the CRBN E3 ligase. For comparison, data for an alternative PROTAC (Compound 2) recruiting the VHL E3 ligase with a different linker is also presented.

Compound IDE3 Ligase LigandLinker TypeTarget ProteinDC50 (nM)Dmax (%)Off-Target Degradation
Compound 1 PomalidomidePiperazine-basedWee1100>95No significant degradation of other tested kinases
Compound 2 VH032PEG-basedWee150>95Minor degradation of other kinases at high concentrations

Table 1: Comparative Performance of Wee1-Targeting PROTACs. DC50 represents the concentration of the compound required to degrade 50% of the target protein. Dmax indicates the maximum percentage of target protein degradation observed. Data is compiled from studies on Wee1-degrading PROTACs.

The Critical Role of the Linker in PROTAC Specificity

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker, such as the piperazine (B1678402) moiety in the this compound linker, influence the geometry of this complex, which in turn dictates the efficiency and selectivity of target degradation. A suboptimal linker can lead to reduced degradation potency or an increase in off-target effects.

Signaling Pathway of Wee1-Mediated Cell Cycle Control

Wee1 kinase is a critical negative regulator of the G2/M checkpoint in the cell cycle. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. This provides time for DNA repair before cell division. In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint for survival. Targeting Wee1 for degradation removes this crucial checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.

Wee1_Signaling_Pathway Wee1 Signaling Pathway in G2/M Checkpoint Control DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB Inhibitory Phosphorylation Proteasome Proteasomal Degradation Wee1->Proteasome Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Blocked CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB_Active->Mitosis PROTAC Wee1 PROTAC PROTAC->Wee1 Induces Degradation

Caption: Diagram of the Wee1 signaling pathway and the mechanism of action of a Wee1-targeting PROTAC.

Experimental Protocols

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in Wee1 protein levels following treatment with this compound derived PROTACs.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., OVCAR8) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Wee1. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of Wee1 are normalized to the loading control.

Experimental Workflow for Assessing PROTAC Specificity

PROTAC_Specificity_Workflow Workflow for Assessing PROTAC Specificity cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cell-Based Assays Kinase_Profiling Kinase Panel Screening (e.g., KinomeScan) Data_Analysis Analyze Potency (DC50, Dmax) and Selectivity Kinase_Profiling->Data_Analysis Ternary_Complex Ternary Complex Formation Assays (e.g., SPR, TR-FRET) Ternary_Complex->Data_Analysis Western_Blot Western Blot for Target Degradation Proteomics Global Proteomics (Mass Spec) for Off-Target Analysis Western_Blot->Proteomics Proteomics->Data_Analysis Cell_Viability Cell Viability Assays (e.g., CTG, MTT) Cell_Viability->Data_Analysis PROTAC_Synthesis Synthesize PROTAC with This compound linker PROTAC_Synthesis->Kinase_Profiling PROTAC_Synthesis->Ternary_Complex PROTAC_Synthesis->Western_Blot

The Performance Edge: Aniline-Piperazine-C3-NH-Boc and its Kin in Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, stability, and pharmacokinetic profile. This guide provides a comparative analysis of the performance of PROTACs featuring piperazine-containing linkers, such as those derived from Aniline-piperazine-C3-NH-Boc, against alternative linker technologies, supported by experimental data.

The incorporation of rigidifying elements like piperazine (B1678402) rings into PROTAC linkers is a strategic approach to enhance therapeutic potential. Compared to flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers, piperazine-containing linkers offer improved conformational control, which can lead to more favorable ternary complex formation between the target protein and the E3 ligase.[1][2] This enhanced structural organization can translate to superior degradation potency and efficacy.

Quantitative Performance Analysis

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes data from a study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition and length on degradation performance. The data highlights that a piperazine-containing linker with an optimal length can achieve potent degradation of the target protein.[1][3]

Compound IDLinker ClassLinker Length (atoms)DC50 (nM)Dmax (%)
27 Ugi-like1311088
28 Ugi-like1411085
29 Ugi-like1513085
32 Piperazine-containing1310088
33 Piperazine-containing148090
34 Piperazine-containing156095
37 α-acyloxy amide-6295

Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".[3]

The data indicates that for this particular series of BRD4-targeting PROTACs, the piperazine-containing linker of 15 atoms (Compound 34 ) demonstrated the highest potency and maximal degradation.[1][3]

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target

Caption: PROTAC-mediated protein degradation pathway.

The evaluation of a novel PROTAC's performance requires a systematic experimental approach, beginning with synthesis and culminating in cellular and biophysical characterization.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Cell_Treatment Cell Treatment (Dose-response) Synthesis->Cell_Treatment Ternary_Complex_Formation Ternary Complex Analysis (SPR / ITC) Synthesis->Ternary_Complex_Formation Western_Blot Western Blot Analysis (Protein Degradation) Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments used to evaluate the performance of PROTACs.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-231) at a suitable density to achieve 70-80% confluency at the time of treatment.

    • Treat cells with a range of concentrations of the PROTACs for a specified duration (e.g., 8 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][4]

Biophysical Assays for Ternary Complex Formation

These assays are crucial for understanding the direct interaction between the PROTAC, the target protein, and the E3 ligase.

Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics and affinity of the ternary complex formation in real-time.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., biotinylated Cereblon) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject the target protein (e.g., BRD4) over a surface with immobilized PROTAC to measure the PROTAC-target protein interaction.

  • Ternary Complex Analysis:

    • Inject a pre-mixed solution of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

    • The formation of the ternary complex will result in a binding signal.

    • Analyze the sensorgrams to determine the association and dissociation rate constants and the overall affinity of the ternary complex.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of the ternary complex formation.

  • Sample Preparation:

    • Prepare solutions of the E3 ligase, the target protein, and the PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the sample cell containing the E3 ligase to measure the binding thermodynamics of this interaction.

    • Similarly, titrate the PROTAC into the target protein.

  • Ternary Complex Titration:

    • To measure the thermodynamics of ternary complex formation, titrate a solution of the target protein into the sample cell containing the E3 ligase and the PROTAC.

    • The resulting heat changes are measured and analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation. This can reveal the cooperativity of binding.[5]

Conclusion

The strategic incorporation of rigid structural elements, such as piperazine rings found in linkers like this compound, represents a promising avenue for the development of highly potent and efficacious PROTACs. The provided quantitative data and detailed experimental protocols underscore the importance of linker optimization in the rational design of next-generation protein degraders. By carefully evaluating linker properties through robust experimental workflows, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Aniline-Piperazine-C3-NH-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) plays a pivotal role in their efficacy and pharmacological properties. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's success. This guide provides a comparative analysis of PROTACs synthesized using linkers structurally related to Aniline-piperazine-C3-NH-Boc, with a focus on degraders of the Wee1 kinase.

Performance Comparison of Wee1 Kinase Degraders

Recent studies have explored the impact of linker composition on the degradation efficiency of PROTACs targeting Wee1, a key regulator of the G2/M cell cycle checkpoint. The Wee1 inhibitor AZD1775 (adavosertib) has been a common warhead for these PROTACs. Below is a summary of the performance of various AZD1775-based PROTACs with different linkers, recruiting either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase.

While a direct study featuring the exact this compound linker was not identified in the peer-reviewed literature, a close structural analog incorporating a piperazine (B1678402) ring and a short alkyl chain provides a relevant point of comparison.

Table 1: Comparison of CRBN-Recruiting Wee1 PROTACs with Varied Linkers

PROTAC CompoundLinker StructureDC50 (nM)Dmax (%)Cell LineReference
42a (Piperazine Analog) Pomalidomide-(PEG)2-piperazine-C3-AZD17751.8>95MV-4-11[1]
PROTAC 1 Pomalidomide-C2-alkyl-AZD1775>1000<20OVCAR8[2]
PROTAC 2 Pomalidomide-C3-alkyl-AZD1775100-1000~60OVCAR8[2]
PROTAC 3 Pomalidomide-C4-alkyl-AZD177510-100>90OVCAR8[2]
PROTAC 4 Pomalidomide-PEG3-AZD177510-100>90OVCAR8[2]

Table 2: Comparison of VHL-Recruiting Wee1 PROTACs with Varied Linkers

PROTAC CompoundLinker StructureDC50 (nM)Dmax (%)Cell LineReference
MA055 VH032-PEG2-AZD1775100-1000~60OVCAR8[2]
MA071 VH032-PEG4-AZD177510-100>90OVCAR8[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols adapted from studies on Wee1 PROTACs.

Synthesis of a Piperazine-Containing Wee1 PROTAC (Analogous to 42a)

A multi-step synthesis is typically employed for generating PROTACs with piperazine-containing linkers.[1]

  • Boc Protection of Piperazine: Commercially available N-Boc-piperazine is reacted with a suitable linker precursor containing a leaving group (e.g., a halide) on one end and a protected amine or carboxylic acid on the other.

  • Coupling to E3 Ligase Ligand: The resulting intermediate is deprotected and coupled to an activated E3 ligase ligand, such as pomalidomide, typically via amide bond formation.

  • Coupling to Warhead: The other end of the linker is then deprotected and coupled to the warhead, AZD1775, often through a nucleophilic substitution reaction.

  • Purification: The final PROTAC is purified using high-performance liquid chromatography (HPLC).

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method for quantifying the degradation of a target protein.[3]

  • Cell Culture and Treatment: Cancer cell lines (e.g., MV-4-11 or OVCAR8) are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (Wee1) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are then determined by plotting the percentage of degradation against the PROTAC concentration.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (e.g., Wee1) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start synthesis PROTAC Synthesis (with varied linkers) start->synthesis cell_culture Cell Culture & Treatment synthesis->cell_culture western_blot Western Blot Analysis cell_culture->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis comparison Performance Comparison data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing PROTAC performance.

References

The Strategic Application of Aniline-Piperazine-C3-NH-Boc in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader molecule. This guide provides a comparative analysis of PROTACs utilizing the Aniline-piperazine-C3-NH-Boc linker, a building block noted for its favorable characteristics, against other common linker classes. We present supporting experimental data, detailed protocols, and visualizations to inform the design of next-generation protein degraders.

Performance Comparison: The Advantage of a Rigid Core

The incorporation of a piperazine (B1678402) moiety into a PROTAC linker, as seen in the this compound structure, offers distinct advantages over more flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers. The rigid piperazine core can pre-organize the PROTAC into a conformation that is more conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This enhanced structural rigidity can lead to improved degradation efficiency.

Furthermore, piperazine-containing linkers can significantly enhance the physicochemical properties of PROTACs. Their incorporation has been shown to improve aqueous solubility and cell permeability, critical factors for the development of orally bioavailable drugs. The basic nitrogen atoms of the piperazine ring can be protonated, which can aid in solubility and cellular uptake.

Below is a comparative summary of the performance of PROTACs with different linker types, focusing on the degradation of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. The data is compiled from various studies to illustrate the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinE3 Ligase LigandLinker TypeRepresentative PROTACDC50 (nM)Dmax (%)Reference
Wee1 KinasePomalidomidePiperazine-based Pomalidomide-C3-adavosertib3.58>90[1]
Wee1 KinaseCRBN LigandAlkylDegrader 142>100~70[2]
Wee1 KinaseCRBN LigandAlkyl (longer)Degrader 144<100>90[2]
Wee1 KinaseCRBN LigandMolecular GlueWEE1 degrader 214085[3]
BTKCereblonPEG-basedNC-12.297[4]

Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay formats. The table aims to provide a general overview of the performance trends observed with different linker classes.

Experimental Protocols

Synthesis of a Wee1 Kinase PROTAC using this compound

The following is a representative synthetic protocol for a Wee1 kinase degrader, Pomalidomide-C3-adavosertib, adapted from methodologies described in the patent literature[5][6].

Scheme:

Synthesis_Scheme Adavosertib Adavosertib (AZD1775) Intermediate1 Adavosertib-Linker Intermediate Adavosertib->Intermediate1 Amide Coupling Linker This compound Linker->Intermediate1 Pomalidomide Pomalidomide Final_PROTAC Pomalidomide-C3-adavosertib Pomalidomide->Final_PROTAC Intermediate1->Final_PROTAC Deprotection & Amide Coupling

Caption: Synthetic scheme for Pomalidomide-C3-adavosertib.

Step 1: Coupling of Adavosertib to the this compound Linker

  • Dissolve Adavosertib (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Adavosertib-linker intermediate.

Step 2: Deprotection and Coupling with Pomalidomide

  • Dissolve the Adavosertib-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM) to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the deprotected intermediate and Pomalidomide (1 equivalent) in DMF.

  • Add a coupling agent (e.g., PyBOP, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work up the reaction as described in Step 1 and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Western Blot Protocol for Wee1 Degradation

This protocol outlines the steps to assess the degradation of Wee1 kinase in cultured cells treated with a PROTAC degrader.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Wee1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MV-4-11) in a 6-well plate and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the Wee1 PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate in a microcentrifuge tube.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against Wee1 (e.g., Cell Signaling Technology #4936) overnight at 4°C.[7]
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a chemiluminescence imaging system.
  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of Wee1 degradation.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of PROTACs and the logical relationship between the properties of the this compound linker and the overall performance of the PROTAC.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC (Aniline-piperazine linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Wee1) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Linker_Properties_Impact cluster_0 Linker Properties cluster_1 PROTAC Performance Rigidity Increased Rigidity (Piperazine Core) Ternary_Stability Stable Ternary Complex Rigidity->Ternary_Stability Solubility Improved Solubility (Piperazine Nitrogens) Bioavailability Improved Bioavailability Solubility->Bioavailability Permeability Enhanced Cell Permeability Permeability->Bioavailability Degradation_Efficacy Higher Degradation Efficacy (Lower DC50, Higher Dmax) Ternary_Stability->Degradation_Efficacy

References

Safety Operating Guide

Safe Disposal of Aniline-piperazine-C3-NH-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Aniline-piperazine-C3-NH-Boc (CAS No. 643087-19-8), a PROTAC linker used in drug development research.[1] Adherence to these procedural guidelines is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential dust exposure.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection A laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of any potential dust or aerosols.[1]

Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Prevent contact with skin and eyes.[1] After handling, wash hands thoroughly.

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Segregate solid waste (e.g., unused compound, contaminated weighing paper) from liquid waste (e.g., solutions containing the compound).

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Collection and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect in a designated, leak-proof container. If dissolved in a solvent, the solvent's hazards must also be considered for labeling and disposal.

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (643087-19-8).

  • Disposal Procedure:

    • The recommended disposal method is through controlled incineration at a licensed chemical destruction plant.[1] This process should include flue gas scrubbing to prevent environmental release of hazardous combustion byproducts.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wear the appropriate PPE as outlined in the table above.

  • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, or if you are not trained to handle them, contact your institution's EHS department immediately.

Experimental Protocols

The disposal of this compound does not involve experimental protocols but rather adherence to established safety and waste management procedures. The key "protocol" is the administrative and logistical process for hazardous waste disposal at your institution.

G cluster_handling Chemical Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Workflow Don PPE Don PPE Weigh Compound in Fume Hood Weigh Compound in Fume Hood Don PPE->Weigh Compound in Fume Hood Prepare Solution (if applicable) Prepare Solution (if applicable) Weigh Compound in Fume Hood->Prepare Solution (if applicable) Use in Experiment Use in Experiment Prepare Solution (if applicable)->Use in Experiment Solid Waste Solid Waste Use in Experiment->Solid Waste Liquid Waste Liquid Waste Use in Experiment->Liquid Waste Collect in Labeled Solid Waste Container Collect in Labeled Solid Waste Container Solid Waste->Collect in Labeled Solid Waste Container Collect in Labeled Liquid Waste Container Collect in Labeled Liquid Waste Container Liquid Waste->Collect in Labeled Liquid Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Collect in Labeled Solid Waste Container->Store in Satellite Accumulation Area Collect in Labeled Liquid Waste Container->Store in Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup Transport to Licensed Disposal Facility Transport to Licensed Disposal Facility Contact EHS for Pickup->Transport to Licensed Disposal Facility Controlled Incineration Controlled Incineration Transport to Licensed Disposal Facility->Controlled Incineration

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship of Safety Procedures

G Chemical Identification Chemical Identification Hazard Assessment Hazard Assessment Chemical Identification->Hazard Assessment PPE Selection PPE Selection Hazard Assessment->PPE Selection Engineering Controls Engineering Controls Hazard Assessment->Engineering Controls Safe Handling Procedures Safe Handling Procedures PPE Selection->Safe Handling Procedures Engineering Controls->Safe Handling Procedures Waste Segregation Waste Segregation Safe Handling Procedures->Waste Segregation Spill Response Spill Response Safe Handling Procedures->Spill Response Proper Labeling Proper Labeling Waste Segregation->Proper Labeling Disposal Method Disposal Method Proper Labeling->Disposal Method Controlled Incineration Controlled Incineration Disposal Method->Controlled Incineration

Caption: Interrelationship of safety procedures for this compound.

References

Personal protective equipment for handling Aniline-piperazine-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Aniline-piperazine-C3-NH-Boc, a PROTAC linker used in the synthesis of various inhibitors.[1][2] Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment. The following recommendations are based on best practices for handling structurally similar compounds, including aniline (B41778) and piperazine (B1678402) derivatives.[3][4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3]
Hand Protection Nitrile rubber gloves (>0.11 mm thickness).[3] Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are also recommended for aniline compounds.[5]Provides a barrier against skin contact.[3] Inspect gloves before use and change them frequently.[3]
Body Protection A lab coat or a chemical-resistant apron.[3]Prevents contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[3]Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols.[3][7]

Operational Plan: Safe Handling Procedures

Strict adherence to the following operational workflow is crucial for safety.

Preparation:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[3][8]

  • PPE Inspection: Assemble all required PPE and inspect it for any damage before use.[3]

Handling:

  • Don PPE: Wear all specified PPE as detailed in the table above.[3][9]

  • Avoid Dust and Aerosols: Take care to avoid generating dust or aerosols during transfer and handling.[3][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the handling area.[4][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light and stored under an inert atmosphere.[8]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open.[3] Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]

Disposal Plan

All waste materials must be managed as hazardous waste.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a compatible, clearly labeled, and sealed container for disposal.[5][6]

  • Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[8][12] Do not empty into drains.[12]

Experimental Workflow

The following diagram illustrates the stepwise workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Work in Fume Hood prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store Unused Material handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Hazardous Waste clean2->clean3 post1 Doff and Dispose of PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: A stepwise workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.